6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-2-ethyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSAEYHBZOZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680574 | |
| Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-17-1 | |
| Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct synthetic procedures in published literature, this guide outlines a theoretical multi-step synthesis based on established organic chemistry principles and analogous reactions. Each step is presented with a detailed, hypothetical experimental protocol. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel isoindolinone derivatives for drug discovery and development.
Chemical Structure and Properties
This compound is characterized by a bicyclic isoindolinone core, which consists of a fused benzene ring and a five-membered lactam ring. Key structural features include an amino group (-NH2) at the 6-position of the aromatic ring, an ethyl group (-CH2CH3) attached to the nitrogen atom of the lactam, and a carbonyl group (C=O) at the 1-position.
The presence of the amino group imparts basic properties and potential for further functionalization, while the ethyl group increases the lipophilicity of the molecule. The isoindolinone scaffold itself is a privileged structure in medicinal chemistry, known to interact with various biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1234616-17-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂N₂O | [1][2][3] |
| Molecular Weight | 176.22 g/mol | [2] |
| SMILES | CCN1CC2=C(C=C(C=C2)N)C1=O | [2] |
| InChI Key | PSDSAEYHBZOZBR-UHFFFAOYSA-N | [1] |
Proposed Synthesis
Step 1: N-Alkylation of 4-Nitrophthalimide
Reaction: 4-Nitrophthalimide to 2-Ethyl-4-nitro-1H-isoindole-1,3(2H)-dione
This initial step involves the alkylation of the nitrogen atom of 4-nitrophthalimide with an ethyl group. This is a standard procedure for the N-functionalization of phthalimides.
Experimental Protocol (Hypothetical):
-
To a solution of 4-nitrophthalimide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) and ethyl iodide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-Ethyl-4-nitro-1H-isoindole-1,3(2H)-dione.
Step 2: Reduction of the Nitro Group
Reaction: 2-Ethyl-4-nitro-1H-isoindole-1,3(2H)-dione to 4-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione
The nitro group is selectively reduced to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.
Experimental Protocol (Hypothetical):
-
Suspend 2-Ethyl-4-nitro-1H-isoindole-1,3(2H)-dione (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione.
Step 3: Selective Carbonyl Reduction
Reaction: 4-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione to this compound
The final step is the selective reduction of one of the two carbonyl groups of the phthalimide ring to a methylene group, forming the desired isoindolinone structure. Sodium borohydride is a suitable reagent for this selective reduction.
Experimental Protocol (Hypothetical):
-
Dissolve 4-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione (1 equivalent) in ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data (Predicted)
As no specific experimental data is available for the synthesis of this compound, the following table presents predicted data based on similar reactions found in the literature.
Table 2: Predicted Quantitative Data for the Synthesis
| Step | Product | Predicted Yield (%) | Predicted Purity (%) |
| 1 | 2-Ethyl-4-nitro-1H-isoindole-1,3(2H)-dione | 85-95 | >95 |
| 2 | 4-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | 70-85 | >95 |
| 3 | This compound | 50-70 | >98 (after chromatography) |
Conclusion
This technical guide provides a detailed theoretical framework for the synthesis of this compound. The proposed multi-step synthesis is based on well-established and reliable organic reactions. The provided hypothetical experimental protocols offer a starting point for researchers aiming to synthesize this and structurally related isoindolinone derivatives. Further experimental validation is required to confirm the specific reaction conditions, yields, and to fully characterize the final compound. This work serves as a valuable resource for scientists in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising chemical scaffold.
References
Technical Whitepaper: The Putative Mechanism of Action of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one as a Molecular Glue Degrader
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the mechanism of action for "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" is not currently available in the public domain. This document outlines a putative mechanism of action based on its structural analogy to the well-characterized isoindolinone class of immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide. The experimental protocols and data presented herein are representative of this class of molecules and provide a robust framework for the investigation of novel isoindolinone derivatives.
Introduction and Putative Mechanism of Action
This compound belongs to the isoindolinone class of heterocyclic compounds.[1] This structural motif is the core pharmacophore of several clinically significant drugs known as immunomodulatory drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs).[2] These agents, including lenalidomide and pomalidomide, function as "molecular glues."[3] They act by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5]
The binding of an isoindolinone-based molecule to CRBN allosterically modifies the substrate-binding surface of the ligase.[6] This induced conformational change leads to the recruitment of proteins that are not normally recognized by CRBN, termed "neosubstrates."[5] For many IMiDs, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] These transcription factors are crucial for the survival of malignant plasma cells in multiple myeloma.[4][8]
Once recruited to the CRL4^CRBN^ complex, the neosubstrates are polyubiquitinated. This marks them for recognition and subsequent degradation by the 26S proteasome.[6][9] The degradation of IKZF1 and IKZF3 leads to downstream effects including the downregulation of interferon regulatory factor 4 (IRF4) and MYC, resulting in potent anti-proliferative and apoptotic effects in hematological cancer cells.[4][7] Additionally, this mechanism has immunomodulatory effects, such as the enhancement of T-cell and Natural Killer (NK) cell activity.[10][11]
Therefore, the putative mechanism of action for This compound is to function as a molecular glue that induces the CRBN-mediated ubiquitination and proteasomal degradation of neosubstrates like IKZF1 and IKZF3.
Quantitative Data for Isoindolinone-Based Molecular Glues
The following tables summarize representative quantitative data for well-characterized isoindolinone-based drugs, which serve as a benchmark for evaluating novel compounds like this compound.
Table 1: Representative Binding Affinities to Cereblon (CRBN)
| Compound | Assay Method | Binding Affinity (IC₅₀ or K_D_) | Cell Line/System |
|---|---|---|---|
| Lenalidomide | Competitive Binding | IC₅₀: ~250 nM | MM.1S Cells |
| Pomalidomide | Competitive Binding | IC₅₀: ~30 nM | MM.1S Cells |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | K_D_: ~1.8 µM | Recombinant Protein |
Table 2: Representative Neosubstrate Degradation Potency
| Compound | Neosubstrate | Assay Method | Degradation (DC₅₀) | Cell Line |
|---|---|---|---|---|
| Lenalidomide | IKZF1 | Western Blot / HiBiT | DC₅₀: ~1.7 µM | HEK293T |
| Pomalidomide | IKZF1 | Western Blot / HiBiT | DC₅₀: ~25 nM | MM.1S Cells |
| Lenalidomide | IKZF3 | Western Blot | DC₅₀: ~50 nM | MM.1S Cells |
| Pomalidomide | IKZF3 | Western Blot | DC₅₀: ~5 nM | MM.1S Cells |
DC₅₀ is the concentration of the compound that results in 50% degradation of the target protein.
Table 3: Representative Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Disease Model | Anti-proliferative Activity (IC₅₀) |
|---|---|---|---|
| Lenalidomide | MM.1S | Multiple Myeloma | IC₅₀: ~50 nM |
| Pomalidomide | MM.1S | Multiple Myeloma | IC₅₀: ~20 nM |
| Lenalidomide | H929 | Multiple Myeloma | IC₅₀: ~1 µM |
| Pomalidomide | H929 | Multiple Myeloma | IC₅₀: ~100 nM |
Visualization of Pathways and Workflows
Signaling Pathway Diagram
Caption: Putative mechanism of this compound.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Lenalidomide - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Technical Overview for Drug Discovery Professionals
Introduction
6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound belonging to the isoindolinone class of heterocyclic molecules. While direct biological data for this specific molecule is not publicly available, the isoindolinone scaffold is a well-established pharmacophore present in a variety of biologically active compounds and approved drugs.[1][2] This technical guide aims to explore the potential biological activities of this compound by examining the structure-activity relationships and pharmacological profiles of structurally related isoindolinone derivatives. This analysis will provide a foundation for researchers and drug development professionals to guide future investigations into the therapeutic potential of this compound.
The isoindolinone core is found in drugs with applications in oncology, inflammation, and neuroscience.[1][3] Modifications to the isoindolinone ring system, including substitutions at the amino, ethyl, and aromatic ring positions, can significantly influence the compound's biological efficacy, target specificity, and pharmacokinetic properties.[2]
Potential Therapeutic Areas Based on the Isoindolinone Scaffold
Based on the activities of related compounds, this compound could be hypothesized to exhibit activity in the following areas:
-
Anticancer Activity: Isoindolinone derivatives are known to possess antiproliferative and cytotoxic effects against various cancer cell lines.[4][5] The mechanisms often involve the inhibition of key enzymes or disruption of cellular processes crucial for cancer cell survival and proliferation.
-
Neuroprotective and Neuromodulatory Activity: Several isoindolinone-based compounds have been investigated for their potential in treating neurodegenerative diseases and ischemic stroke.[6][7] These activities can be attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties within the central nervous system.
-
Anti-inflammatory and Immunomodulatory Effects: The isoindolinone scaffold is a key component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are used in the treatment of certain cancers and inflammatory conditions.[1][3]
-
Enzyme Inhibition: Substituted isoindolinones have been shown to inhibit various enzymes, including carbonic anhydrases and cholinesterases, suggesting a broad potential for therapeutic intervention in a range of diseases.[4][7]
Analysis of Structurally Related Compounds and Potential Mechanisms of Action
To infer the potential biological activity of this compound, it is crucial to analyze the data from structurally similar molecules.
Carbonic Anhydrase Inhibition
A recent study on novel isoindolinone derivatives demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[4]
Quantitative Data:
| Compound | Target | IC₅₀ (nM)[4] | Kᵢ (nM)[4] |
| 2a | hCA I | 11.24 ± 0.291 | 11.48 ± 4.18 |
| hCA II | 13.02 ± 0.041 | 9.32 ± 2.35 | |
| 2b | hCA I | 25.46 ± 0.982 | 26.54 ± 7.63 |
| hCA II | 41.52 ± 0.873 | 39.87 ± 11.24 | |
| 2c | hCA I | 75.73 ± 1.205 | 87.08 ± 35.21 |
| hCA II | 231 ± 1 | 160.34 ± 46.59 | |
| 2f | hCA I | 15.63 ± 0.145 | 14.89 ± 3.55 |
| hCA II | 18.74 ± 0.361 | 16.54 ± 5.18 | |
| Acetazolamide (Standard) | hCA I | 34.27 ± 0.654 | 436.20 |
| hCA II | 28.19 ± 0.432 | 93.53 |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay [4]
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (hCA I and hCA II) and 4-nitrophenyl acetate (as the substrate) are prepared in a suitable buffer (e.g., Tris-SO₄).
-
Assay Procedure: The esterase activity of the CA enzyme is assayed by following the change in absorbance at 348 nm, which corresponds to the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the test compounds (isoindolinone derivatives).
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the compound concentration. The Kᵢ values are calculated using the Cheng-Prusoff equation.
Potential Signaling Pathway:
Figure 1: Proposed inhibitory action on Carbonic Anhydrase.
Neuroprotection in Ischemic Stroke
A study on 3-alkyl-2,3-dihydro-1H-isoindol-1-ones demonstrated their potential as anti-ischemic stroke agents.[6] The lead compound, 3-n-butyl-2,3-dihydro-1H-isoindol-1-one (3d), showed potent anti-platelet aggregation activity and neuroprotective effects.[6]
Quantitative Data:
| Compound | Platelet Aggregation Inhibition (ADP-induced) | Platelet Aggregation Inhibition (AA-induced) |
| 3d | Strongest inhibitory activity in the series | Strongest inhibitory activity in the series |
| Aspirin | Comparable activity to 3d | Comparable activity to 3d |
| Edaravone | Comparable activity to 3d | Comparable activity to 3d |
Experimental Protocol: In Vitro Platelet Aggregation Assay [6]
-
Blood Collection: Blood is collected from healthy volunteers and anticoagulated with 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifuging the blood at a low speed.
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. The test compound is pre-incubated with PRP before the addition of an aggregating agent (adenosine diphosphate or arachidonic acid).
-
Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the test compound to the control.
Experimental Workflow:
Figure 2: Workflow for in vitro platelet aggregation assay.
Cholinesterase Inhibition for Neurodegenerative Diseases
Derivatives of 1-H-isoindole-1,3(2H)-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[7]
Quantitative Data:
| Compound | AChE IC₅₀ (µM)[7] | BuChE IC₅₀ (µM)[7] |
| I | 1.12 ± 0.30 | > 50 |
| VI | 1.14 ± 0.17 | > 50 |
| Donepezil (Standard) | 0.04 ± 0.01 | 3.54 ± 0.25 |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition [7]
-
Reagents: Acetylthiocholine iodide (ATChI) or butyrylthiocholine iodide (BTChI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme.
-
Assay Principle: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measurement: The rate of color formation is measured spectrophotometrically at 412 nm.
-
Inhibition Calculation: The assay is performed with and without the test compounds, and the percentage of inhibition is calculated. IC₅₀ values are determined from dose-response curves.
Logical Relationship Diagram:
Figure 3: Rationale for cholinesterase inhibition in Alzheimer's disease.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the isoindolinone scaffold strongly suggests its potential as a bioactive molecule. The presence of the amino group at the 6-position and the ethyl group at the 2-position provides avenues for further chemical modification to optimize potency and selectivity for various biological targets.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of targets implicated in cancer, neuroinflammation, and other diseases where isoindolinone derivatives have shown promise. The experimental protocols and data presented in this guide for related compounds can serve as a valuable starting point for these investigations. The development of a comprehensive structure-activity relationship profile will be critical in unlocking the full therapeutic potential of this and other novel isoindolinone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a synthetic research chemical belonging to the isoindolinone class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the presence of the isoindolinone scaffold in a variety of biologically active molecules. The subject compound is primarily recognized as a "protein degrader building block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This technical guide provides a comprehensive overview of the chemical properties, plausible synthesis, and potential applications of this compound, with a focus on its role in targeted protein degradation.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1234616-17-1 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically available at ≥97% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Storage | Store at room temperature |
Plausible Synthesis
A potential synthetic pathway could involve the following steps:
-
Nitration of a suitable phthalide precursor: This would introduce a nitro group at the desired position on the aromatic ring.
-
Ring opening and amidation: Reaction with ethylamine would open the phthalide ring and form the corresponding amide.
-
Cyclization: Intramolecular cyclization would form the N-ethyl-6-nitro-isoindolin-1-one intermediate.
-
Reduction of the nitro group: The nitro group can be reduced to the primary amine using standard reducing agents (e.g., catalytic hydrogenation with Pd/C, or reduction with tin(II) chloride), yielding the final product, this compound.
Biological Activity and Applications
The primary application of this compound is as a building block in the synthesis of PROTACs. Specifically, the isoindolinone core is a known ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this moiety into a PROTAC, researchers can hijack the CRBN E3 ligase complex to target specific proteins for degradation.
The 6-amino group provides a convenient attachment point for a linker, which in turn is connected to a ligand for the protein of interest. The N-ethyl group may serve to modulate the binding affinity and selectivity for CRBN, as well as influence the overall physicochemical properties of the resulting PROTAC.
Signaling Pathway in Targeted Protein Degradation
The signaling pathway initiated by a PROTAC incorporating this compound as the E3 ligase ligand is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the use of this compound in the synthesis and evaluation of PROTACs.
General PROTAC Synthesis Workflow
This workflow outlines the steps to synthesize a PROTAC using this compound as the E3 ligase ligand building block.
Caption: General workflow for PROTAC synthesis.
Cell-Based Protein Degradation Assay (Western Blot)
This protocol is to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in cells.
-
Cell Culture: Plate cells of interest in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the level of the protein of interest to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
CRBN Binding Affinity Assay (Fluorescence Polarization)
This assay can be used to determine the binding affinity of the isoindolinone-containing PROTAC to the CRBN E3 ligase.
-
Reagents:
-
Recombinant purified CRBN-DDB1 protein complex.
-
A fluorescently labeled tracer that binds to CRBN (e.g., a fluorescein-labeled thalidomide analog).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Procedure:
-
In a suitable microplate (e.g., a black 384-well plate), add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer.
-
Add serial dilutions of the test compound (the synthesized PROTAC).
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.
-
-
Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration. Fit the data to a suitable binding model to determine the IC₅₀ value, which can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.
Quantitative Data
As of the latest literature review, specific quantitative data for the binding of this compound to CRBN is not publicly available. However, data for related isoindolinone-based CRBN ligands can be used as a reference. The table below presents hypothetical data for a PROTAC containing an N-alkylated 6-amino-isoindolinone moiety to illustrate the expected parameters.
| Parameter | Description | Hypothetical Value |
| CRBN Binding (IC₅₀) | Concentration of the PROTAC required to displace 50% of a fluorescent tracer from CRBN. | 100 - 500 nM |
| Target Degradation (DC₅₀) | Concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line. | 10 - 100 nM |
| Maximum Degradation (Dₘₐₓ) | The maximum percentage of target protein degradation achieved. | > 90% |
Conclusion
This compound is a valuable research chemical with significant potential in the field of targeted protein degradation. Its isoindolinone core serves as a functional ligand for the CRBN E3 ligase, and the 6-amino group provides a versatile handle for its incorporation into PROTACs. While specific biological data for this compound is limited, the general principles of PROTAC design and evaluation provide a solid framework for its application in developing novel therapeutics. Further research into the synthesis and biological characterization of PROTACs derived from this building block is warranted to fully explore its potential in drug discovery.
References
6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the compound 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. Due to the limited availability of specific experimental data for this molecule, this document leverages established principles of medicinal chemistry and general knowledge of the isoindolinone scaffold to predict its physicochemical properties. Furthermore, this guide details standardized experimental protocols for the empirical determination of solubility and stability, providing a framework for researchers in drug discovery and development. The potential biological relevance of this compound class, particularly as Poly(ADP-ribose) polymerase (PARP) inhibitors, is also discussed.
Introduction
This compound is a heterocyclic compound featuring a substituted isoindolinone core. The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] The presence of an amino group and an ethyl substituent on the isoindolinone ring system is expected to significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for drug development. Understanding these characteristics is paramount for formulation design, pharmacokinetic profiling, and ensuring the overall quality and efficacy of a potential therapeutic agent.
Predicted Physicochemical Properties
Predicted Solubility
The solubility of a compound is a function of its ability to interact favorably with the solvent. The structure of this compound possesses both hydrophilic and lipophilic features.
-
Aqueous Solubility: The presence of the primary amino group (-NH2) and the lactam carbonyl group (C=O) provides sites for hydrogen bonding with water molecules, contributing to aqueous solubility. However, the bicyclic aromatic system and the N-ethyl group introduce lipophilicity, which will likely limit its solubility in water. The amino group, being basic, means that the aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values where the amino group is protonated.
-
Organic Solvent Solubility: The compound is anticipated to exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and lower alcohols (e.g., ethanol, methanol). Its solubility in non-polar solvents like hexanes or toluene is expected to be low.
A summary of the predicted solubility is presented in Table 1.
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous (neutral pH) | Low to Moderate | Balance of hydrophilic (amino, carbonyl) and lipophilic (aromatic rings, ethyl group) moieties. |
| Aqueous (acidic pH) | Moderate to High | Protonation of the basic amino group increases polarity and interaction with water. |
| Aqueous (basic pH) | Low | The amino group is in its neutral, less soluble form. |
| Polar Aprotic (e.g., DMSO, DMF) | High | Capable of solvating both polar and non-polar regions of the molecule. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | Hydrogen bonding potential and ability to solvate the hydrocarbon portions. |
| Non-polar (e.g., Hexanes) | Low | Insufficient polarity to overcome the crystal lattice energy and solvate the polar functional groups. |
Predicted Stability
The stability of a pharmaceutical compound is assessed under various stress conditions to understand its degradation pathways.
-
pH Stability: The lactam ring in the isoindolinone core could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an ester. The primary amino group can undergo oxidation, particularly at neutral to basic pH.
-
Thermal Stability: As a crystalline solid, the compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures could lead to decomposition, the profile of which would need to be determined experimentally.
-
Photostability: Aromatic amines can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of colored degradants through oxidative processes.
A summary of the predicted stability is presented in Table 2.
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (pH 1-3) | Moderate | Potential for slow hydrolysis of the lactam ring. |
| Neutral (pH 6-8) | High | Generally stable, though oxidation of the amino group is possible. |
| Basic (pH 9-12) | Moderate | Potential for base-catalyzed hydrolysis of the lactam ring. |
| Thermal | High (at ambient temp) | Decomposition at elevated temperatures. |
| Photochemical | Moderate | Potential for oxidation of the aromatic amino group upon light exposure. |
Experimental Protocols
The following sections detail standardized experimental protocols for the determination of solubility and stability. These are general methods that can be adapted for the specific analysis of this compound.
Solubility Determination
A logical workflow for assessing solubility is presented below.
Caption: A logical workflow for the experimental determination of a compound's solubility profile.
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (crystalline solid, >99% purity)
-
Solvents: Purified water, phosphate-buffered saline (PBS) pH 7.4, buffers at various pH values (e.g., 1.2, 4.5, 6.8), DMSO, ethanol.
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV or LC-MS method for quantification.
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). Equilibrium is confirmed by analyzing samples at different time points until the concentration plateaus.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a syringe filter that does not bind the compound.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Stability Assessment
The following diagram illustrates a typical workflow for forced degradation studies.
Caption: A workflow for conducting forced degradation studies to assess compound stability.
These studies are essential for identifying potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC-UV/MS method.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to high temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
For each condition, withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradants.
-
Use mass spectrometry (LC-MS) to identify the mass of the degradation products to aid in structure elucidation.
Potential Biological Activity and Signaling Pathway
While the specific biological target of this compound has not been reported, the isoindolinone scaffold is a key feature of several inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][4][5][6] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancer, particularly those with deficiencies in homologous recombination repair, such as BRCA-mutated cancers.
The isoindolinone core mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, leading to competitive inhibition.[3] The following diagram illustrates the general mechanism of PARP inhibition in the context of cancer therapy.
Caption: General signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.
Conclusion
This compound is a compound with potential for further investigation in drug discovery, particularly within the area of oncology. While specific experimental data on its solubility and stability are lacking, its chemical structure provides a basis for predicting these crucial properties. This technical guide offers a framework for the systematic experimental evaluation of its solubility and stability, which is essential for any future development. The established importance of the isoindolinone scaffold in PARP inhibition suggests a promising avenue for biological characterization of this and related compounds. The detailed protocols and workflows provided herein are intended to guide researchers in generating the necessary data to advance our understanding of this molecule and its therapeutic potential.
References
The Role of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant protein function. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] A critical component in the design of many potent PROTACs is the E3 ubiquitin ligase ligand, which recruits the cellular degradation machinery. This technical guide focuses on the significance and application of "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one," a key chemical scaffold related to the renowned Cereblon (CRBN) E3 ligase ligands, pomalidomide and lenalidomide.[3][4] This document will provide an in-depth overview of its role in PROTAC synthesis, detailed experimental protocols for the characterization of resulting degraders, and a summary of relevant quantitative data to guide researchers in this burgeoning field.
Core Concept: The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1][5] This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6][7] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[8] The selection of the E3 ligase ligand is a crucial determinant of a PROTAC's efficacy and selectivity.
The Significance of this compound
The chemical structure "this compound" is a key building block and intermediate in the synthesis of pomalidomide analogs.[9][10][11] Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][12] By modifying this core structure, medicinal chemists can introduce linkers at various positions to create a diverse library of PROTACs targeting a wide range of proteins. The amino group on the isoindolinone scaffold provides a convenient attachment point for linkers, which are then connected to a ligand for the protein of interest. The ethyl group can influence the physicochemical properties of the final PROTAC, such as cell permeability and metabolic stability.
Experimental Protocols
The successful development of a PROTAC requires rigorous experimental validation. The following sections provide detailed protocols for key assays used to characterize the efficacy and mechanism of action of PROTACs derived from pomalidomide analogs.
Synthesis of a Pomalidomide-Based PROTAC
This protocol describes the general steps for synthesizing a PROTAC using a pomalidomide derivative with an amine linker, which can be prepared from precursors like this compound.[1][13]
Materials:
-
POI ligand with a carboxylic acid functional group
-
Pomalidomide-linker-NH2 (e.g., Pomalidomide-C7-NH2)[13]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
In a reaction vial, dissolve the POI ligand (1.0 eq) and Pomalidomide-linker-NH2 (1.1 eq) in anhydrous DMF.[13]
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.[13]
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.[13]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in the target protein levels following PROTAC treatment.[8][14][15]
Materials:
-
Cultured cells
-
PROTAC of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dilution series of the PROTAC for a specified time course (e.g., 24 hours).[14]
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.[14]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system.[6]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., CRBN/DDB1)
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Reaction Assembly: In a microcentrifuge tube, assemble the reaction mixture containing E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination buffer.[6]
-
PROTAC Addition: Add the PROTAC (or vehicle control) to the reaction mixture.[6]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein.[6]
-
Detection: The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.[6]
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the structure-activity relationship of a PROTAC.[5][16] Various biophysical techniques can be employed for this purpose.
a) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.[5]
Protocol Outline:
-
Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe, all in the same buffer.[5]
-
Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding affinities.[5]
-
Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution.[5]
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.[5]
b) NanoBRET™ Ternary Complex Assay
This is a cell-based assay that measures the proximity of the target protein and the E3 ligase in live cells.[5][16]
Protocol Outline:
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).[5]
-
Cell Plating and Labeling: Plate the cells and add the HaloTag® ligand to label the E3 ligase.[5]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[5]
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.[5][16]
Quantitative Data Summary
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | Various | 147 | 93 | [19] |
| Representative PROTAC 1 | Target A | HEK293T | 50-100 | >90 | [18] |
| Representative PROTAC 2 | ALK | SU-DHL-1 | 10-50 | >95 | [18] |
| dBET1 | BRD4 | HeLa | ~25 | >90 | [16] |
| ARV-771 | BRD4 | 22Rv1 | ~5 | >95 | [16] |
Note: The data presented are compiled from various sources and experimental conditions may differ.
Conclusion
"this compound" and its derivatives represent a cornerstone in the development of Cereblon-recruiting PROTACs. The ability to functionalize this scaffold allows for the creation of a vast chemical space of degraders with tunable properties. The experimental protocols and quantitative data presented in this technical guide provide a comprehensive resource for researchers in the field of targeted protein degradation. By employing these methodologies, scientists can effectively synthesize, characterize, and optimize novel PROTACs, paving the way for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. preprints.org [preprints.org]
- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS 1234616-17-1: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-… [cymitquimica.com]
- 10. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 11. CN111675648A - Synthetic method of pomalidomide intermediate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Ternary Complex Formation [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Medicinal Chemistry Landscape of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound featuring a core isoindolinone scaffold.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. While specific research on the therapeutic applications of this compound is not extensively documented in publicly available literature, its chemical architecture suggests potential for interaction with various biological targets. This guide provides a comprehensive overview of the compound's characteristics and outlines a hypothetical framework for its investigation as a potential therapeutic agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding formulation and drug delivery strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [1][2][3] |
| Molecular Weight | 176.22 g/mol | [2][3] |
| CAS Number | 1234616-17-1 | [1][2][3] |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to have some solubility in organic solvents | [1] |
| LogP | Not available | - |
Proposed Synthetic Approach
Figure 1. A proposed high-level synthetic workflow for this compound.
Detailed Hypothetical Protocol:
-
Nitration and anhydride formation: Starting from a suitable phthalic acid derivative, nitration followed by dehydration would yield a nitrophthalic anhydride intermediate.
-
Imide formation: Reaction of the nitrophthalic anhydride with ethylamine would lead to the formation of the corresponding N-ethylphthalimide.
-
Reduction of the nitro group: The nitro group on the phthalimide ring would then be reduced to an amine, for instance, through catalytic hydrogenation, to yield the target molecule, this compound.
Potential Therapeutic Targets and Applications
The isoindolinone scaffold is a versatile pharmacophore found in compounds targeting a range of biological entities. Based on the structures of known isoindolinone-containing drugs and research compounds, several potential therapeutic applications for this compound can be hypothesized.
-
Neurodegenerative Diseases: Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4] The core structure of this compound could serve as a foundational element for designing novel cholinesterase inhibitors.
-
Oncology: Certain isoindolinone derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of angiogenesis and induction of apoptosis.
-
Inflammatory Disorders: The anti-inflammatory potential of isoindolinone-based compounds has also been explored, suggesting a possible role in treating conditions such as inflammatory bowel disease.[5]
Hypothetical Experimental Workflow for Target Validation
To investigate the potential medicinal chemistry applications of this compound, a structured experimental workflow is proposed.
Figure 2. A hypothetical experimental workflow for evaluating the therapeutic potential of the title compound.
Detailed Hypothetical Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a colorimetric method for assessing the AChE inhibitory activity of this compound, based on Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Hypothetical Signaling Pathway Modulation
Given the potential for isoindolinone scaffolds to interact with kinases, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB pathway, which is central to inflammation.
Figure 3. A hypothetical signaling pathway showing potential inhibition of the NF-κB pathway.
While this compound remains a relatively unexplored molecule in medicinal chemistry, its core isoindolinone structure presents a compelling starting point for the design and development of novel therapeutic agents. The hypothetical framework presented in this guide, encompassing synthetic strategies, potential biological targets, and experimental workflows, provides a roadmap for researchers to unlock the therapeutic potential of this and related compounds. Further investigation is warranted to synthesize, characterize, and evaluate the biological activity of this compound to ascertain its true value in the landscape of drug discovery.
References
- 1. CAS 1234616-17-1: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-… [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | 1234616-17-1 | JZB61617 [biosynth.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] This catalytic mechanism allows for the degradation of multiple protein targets with a single PROTAC molecule.[2]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" as a key building block for the E3 ligase ligand. This compound is a structural analog of pomalidomide and is envisioned to engage the Cereblon (CRBN) E3 ubiquitin ligase, a widely utilized ligase in PROTAC development.[1][2][3] These protocols will guide researchers through the synthesis of a functionalized E3 ligase ligand and its subsequent conjugation to a POI ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between the target protein and an E3 ubiquitin ligase, such as Cereblon (CRBN). The E3 ligase ligand portion of the PROTAC binds to CRBN, while the warhead binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the tagged protein into smaller peptides.[1][2]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using "this compound" can be conceptually divided into two main stages: the functionalization of the E3 ligase ligand with a suitable linker and the subsequent conjugation of the functionalized ligand to a ligand for the protein of interest (POI).
Part 1: Synthesis of a Linker-Functionalized E3 Ligase Ligand
This protocol describes the synthesis of an amine-terminated linker attached to the "this compound" core. This is achieved through an initial acylation followed by reduction.
Workflow for Part 1
Caption: Workflow for synthesizing the amine-functionalized E3 ligase ligand.
Materials:
| Material | Supplier | Grade |
| This compound | e.g., ChemShuttle[4] | ≥95% |
| Boc-6-aminohexanoic acid | Standard vendor | Synthesis grade |
| HATU | Standard vendor | Peptide coupling grade |
| DIPEA | Standard vendor | Anhydrous |
| Anhydrous DMF | Standard vendor | Anhydrous |
| Dichloromethane (DCM) | Standard vendor | ACS grade |
| Trifluoroacetic acid (TFA) | Standard vendor | Reagent grade |
| Saturated aqueous NaHCO₃ solution | In-house prep. | - |
| Brine | In-house prep. | - |
| Anhydrous Na₂SO₄ | Standard vendor | Anhydrous |
| Silica gel | Standard vendor | For chromatography |
Procedure: Acylation
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and Boc-6-aminohexanoic acid (1.1 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with DCM (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the Boc-protected intermediate.
Procedure: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine-functionalized E3 ligase ligand (as a TFA salt) can be used in the next step without further purification, or it can be neutralized with a mild base if required.
Part 2: Conjugation to a POI Ligand
This protocol details the amide bond formation between the amine-functionalized E3 ligase ligand and a carboxylic acid-containing POI ligand.
Workflow for Part 2
Caption: Workflow for the final PROTAC synthesis via amide coupling.
Materials:
| Material | Supplier | Grade |
| Amine-functionalized E3 ligase ligand | From Part 1 | - |
| POI ligand with a carboxylic acid handle | User-defined | As required |
| HATU | Standard vendor | Peptide coupling grade |
| DIPEA | Standard vendor | Anhydrous |
| Anhydrous DMF | Standard vendor | Anhydrous |
| Preparative HPLC system | - | - |
Procedure:
-
In a reaction vial, dissolve the POI ligand (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and act as a base) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC can be purified by preparative HPLC to yield the final product.
-
Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.
Quantitative Data Summary
The following table provides expected outcomes for the synthesis. Actual yields may vary depending on the specific POI ligand and reaction conditions.
| Step | Reactants | Product | Expected Yield (%) | Purity (%) (Post-Purification) |
| Part 1: Acylation | This compound, Boc-6-aminohexanoic acid | Boc-protected intermediate | 60 - 80 | >95 |
| Part 1: Deprotection | Boc-protected intermediate | Amine-functionalized E3 ligase ligand (TFA salt) | >90 (quantitative) | >90 |
| Part 2: Conjugation | Amine-functionalized E3 ligase ligand, POI-COOH | Final PROTAC | 40 - 70 | >98 |
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of novel PROTACs using "this compound" as a versatile building block for the E3 ligase ligand. By following these procedures, researchers can efficiently generate new targeted protein degraders for further biological evaluation. The modular nature of this synthetic route allows for the facile incorporation of various linkers and POI ligands, enabling the rapid exploration of the structure-activity relationships crucial for the development of potent and selective PROTACs.
References
Application Note: Evaluation of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one as a Novel E3 Ligase Ligand for Targeted Protein Degradation
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The selection of a potent E3 ligase ligand is a critical step in the development of effective PROTACs. This document outlines the application and evaluation of "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" as a potential novel ligand for the Cereblon (CRBN) E3 ligase, a widely utilized E3 ligase in PROTAC development.[3]
While direct experimental data for this compound as an E3 ligase ligand is not extensively published, its structural similarity to thalidomide and its derivatives, which are known CRBN ligands, suggests its potential in this application. This document provides a framework for researchers to assess its binding affinity to CRBN and its utility in forming functional PROTACs.
Mechanism of Action
A PROTAC incorporating this compound as the E3 ligase ligand would function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Data Presentation
The evaluation of this compound would involve quantifying its binding affinity to the E3 ligase and assessing the degradation efficiency of a corresponding PROTAC. The following tables provide a template for presenting such quantitative data.
Table 1: Binding Affinity of E3 Ligase Ligands to Cereblon (CRBN)
| Compound | Binding Assay | Kd (nM) | IC50 (nM) |
| This compound | SPR | [Hypothetical Value] | [Hypothetical Value] |
| This compound | ITC | [Hypothetical Value] | [Hypothetical Value] |
| Pomalidomide (Reference) | SPR | [Reference Value] | [Reference Value] |
| Lenalidomide (Reference) | SPR | [Reference Value] | [Reference Value] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions.[3]
Table 2: In Vitro Degradation Profile of a PROTAC Utilizing this compound
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| PROTAC-X | [e.g., BRD4] | [e.g., HEK293] | [Hypothetical Value] | [Hypothetical Value] | [e.g., 24] |
| Reference PROTAC (e.g., dBET1) | BRD4 | HEK293 | [Reference Value] | [Reference Value] | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the ligand and its corresponding PROTACs.
Protocol 1: E3 Ligase Ligand Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the determination of the binding affinity of this compound to its target E3 ligase, Cereblon.
-
Immobilization of E3 Ligase :
-
Purified recombinant human Cereblon (CRBN) is immobilized on an SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[4]
-
-
Ligand Preparation :
-
A dilution series of this compound is prepared in a suitable running buffer.
-
-
Binding Measurement :
-
The ligand solutions are injected over the sensor surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.[4]
-
-
Data Analysis :
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).[4]
-
Protocol 2: Assessment of Protein Degradation by Western Blot
This is a common method to directly measure the reduction in target protein levels following PROTAC treatment.[5]
-
Cell Culture and Treatment :
-
Plate the chosen cell line (e.g., HEK293) and allow cells to adhere.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course.
-
-
Cell Lysis :
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the total protein concentration of the lysates using a BCA Protein Assay Kit.
-
-
Western Blotting :
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a corresponding secondary antibody and visualize the bands using an appropriate detection system.
-
-
Data Analysis :
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.
-
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[5]
-
Cell Treatment :
-
Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).
-
-
Immunoprecipitation (IP) :
-
Lyse the cells and incubate the lysate with an antibody against the target protein to form an antibody-antigen complex.[5]
-
-
Elution and Western Blot :
-
Elute the protein from the beads and perform a Western blot.
-
-
Detection :
-
Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[5]
-
-
Data Analysis :
-
An enhanced smear or ladder of high-molecular-weight bands in the PROTAC and MG132 co-treated lane indicates successful ubiquitination of the target protein.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel E3 ligase ligand and its corresponding PROTAC.
The provided protocols and data presentation formats offer a comprehensive guide for the evaluation of this compound as a novel E3 ligase ligand. By systematically assessing its binding affinity and its functionality within a PROTAC, researchers can determine its potential for applications in targeted protein degradation. While this document is based on the general principles of PROTAC development due to the limited specific data on the title compound, the outlined experimental strategies are robust and widely applicable in the field.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound featuring a versatile isoindolinone scaffold. This class of molecules has garnered significant interest in medicinal chemistry due to a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The core structure possesses a reactive primary aromatic amine at the 6-position, which serves as a prime handle for covalent conjugation to biomolecules, surfaces, or nanoparticles.
These application notes provide detailed protocols for three common conjugation strategies targeting the primary amine of this compound:
-
Amide Bond Formation using EDC/NHS chemistry for coupling to carboxyl groups.
-
Azo Coupling via diazotization for linking to electron-rich aromatic residues like tyrosine.
-
Reductive Amination for conjugation to aldehyde or ketone groups.
The selection of the appropriate method depends on the functional groups available on the target molecule (e.g., protein, peptide, polymer) and the desired stability of the resulting linkage.
Amide Bond Formation via EDC/NHS Chemistry
This is one of the most widely used methods for conjugating amines to carboxylate-containing molecules, such as proteins (via aspartic acid, glutamic acid, or C-terminus), functionalized surfaces, or polymers.[5][6] The reaction proceeds in two steps: activation of the carboxyl group by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, followed by the reaction of this ester with the primary amine of the isoindolinone derivative to form a stable amide bond.[5][7][8]
Experimental Workflow: EDC/NHS Conjugation
Caption: Workflow for conjugating the isoindolinone via EDC/NHS chemistry.
Protocol: Conjugation to a Generic Protein
Materials and Reagents:
-
This compound
-
Target protein with accessible carboxyl groups (e.g., Bovine Serum Albumin, BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Dialysis tubing (e.g., 10 kDa MWCO) or desalting column
Procedure:
-
Prepare the Protein: Dissolve the target protein in Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
Prepare the Isoindolinone: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Activate the Protein:
-
Add a 100-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the protein solution.
-
For example, for 1 mL of a 10 mg/mL BSA solution (~150 nmol), add ~7.5 µL of 20 mg/mL EDC and ~11 µL of 20 mg/mL Sulfo-NHS.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugate the Isoindolinone:
-
Add the desired molar excess (e.g., 20-fold) of the dissolved isoindolinone to the activated protein solution.
-
Incubate for 2 hours at room temperature with gentle mixing, protected from light.
-
-
Quench the Reaction: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
Purify the Conjugate: Remove unreacted isoindolinone and reaction byproducts by dialysis against PBS (3 changes, 4 hours to overnight) or by using a desalting column (e.g., G-25).
Quantitative Data: EDC/NHS Conjugation
| Parameter | Value Range | Notes |
| Molar Ratio (Isoindolinone:Protein) | 10:1 to 50:1 | Higher ratios increase the degree of labeling (DOL) but may lead to protein precipitation. |
| Molar Ratio (EDC/NHS:Protein) | 50:1 to 200:1 | Sufficient excess is needed to drive the activation step. |
| Typical Protein Concentration | 2 - 10 mg/mL | Reaction efficiency is concentration-dependent.[9] |
| Typical Reaction pH | Activation: 6.0; Conjugation: 7.2-8.0 | Optimal pH balances carboxyl activation and amine reactivity.[10] |
| Expected Conjugation Efficiency | 10 - 30% | Refers to the percentage of the small molecule that binds to the protein. |
| Typical Degree of Labeling (DOL) | 2 - 8 | Moles of isoindolinone per mole of protein. |
Azo Coupling via Diazotization
This classic method is specific for primary aromatic amines. The amine is first converted into a reactive diazonium salt at low temperature using nitrous acid (generated in situ from sodium nitrite and a strong acid).[][12] This diazonium salt then rapidly couples with electron-rich aromatic amino acid residues on a protein, primarily tyrosine, and to a lesser extent histidine, to form a stable azo bond.
Protocol: Azo Coupling to a Tyrosine-Containing Protein
Materials and Reagents:
-
This compound
-
Target protein rich in tyrosine residues
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 1 M
-
Coupling Buffer: 0.2 M Borate buffer, pH 9.0
-
Ice bath
-
Purification supplies (dialysis or desalting column)
Procedure:
-
Prepare the Protein: Dissolve the target protein in the cold (4°C) Coupling Buffer to a concentration of 2-5 mg/mL.
-
Prepare the Diazonium Salt (Perform in a fume hood at 0-4°C):
-
Dissolve 5 mg of the isoindolinone in 1 mL of 0.5 M HCl in a glass tube placed in an ice bath.
-
Slowly add a 1.2 molar equivalent of pre-chilled 10 mg/mL sodium nitrite solution dropwise while stirring.
-
A slight yellow color may appear. Let the reaction proceed for 15 minutes on ice. The resulting solution contains the reactive diazonium salt.
-
-
Conjugate to Protein:
-
Immediately add the freshly prepared diazonium salt solution dropwise to the cold protein solution while gently stirring.
-
The pH of the protein solution should remain above 8.5. Adjust with 1 M NaOH if necessary. A color change (typically to orange or red) indicates successful azo coupling.
-
Allow the reaction to proceed for 2 hours at 4°C.
-
-
Purify the Conjugate: Remove unreacted reagents by extensive dialysis against PBS at 4°C or by using a desalting column.
Quantitative Data: Azo Coupling
| Parameter | Value Range | Notes |
| Molar Ratio (Diazonium Salt:Protein) | 5:1 to 20:1 | Higher ratios can lead to protein modification at multiple sites. |
| Reaction Temperature | 0 - 4 °C | Critical for the stability of the diazonium salt.[] |
| Reaction pH | 8.5 - 9.5 | Facilitates coupling to the phenolate ion of tyrosine. |
| Expected Conjugation Efficiency | 20 - 50% | Generally higher than EDC/NHS for targeted residues. |
| Typical Degree of Labeling (DOL) | 1 - 5 | Dependent on the number of accessible tyrosine residues. |
Reductive Amination
Reductive amination creates a stable secondary amine linkage between the isoindolinone and an aldehyde or ketone group on a target molecule.[13][14][15] The reaction involves the initial formation of a Schiff base (imine) intermediate, which is then selectively reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This method is useful for conjugating to proteins that have been periodate-oxidized to generate aldehydes from carbohydrate moieties, or to surfaces functionalized with aldehydes.
Protocol: Conjugation to an Aldehyde-Functionalized Molecule
Materials and Reagents:
-
This compound
-
Aldehyde- or ketone-functionalized target molecule (e.g., oxidized glycoprotein, functionalized polymer)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 0.1 M HEPES buffer, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification supplies
Procedure:
-
Prepare Components:
-
Dissolve the aldehyde-functionalized target molecule in the Reaction Buffer.
-
Dissolve the isoindolinone in a minimal amount of DMSO and dilute into the Reaction Buffer.
-
-
Set up the Reaction:
-
Combine the target molecule and a 20- to 50-fold molar excess of the isoindolinone in the Reaction Buffer.
-
Add sodium cyanoborohydride from a freshly prepared stock solution (e.g., 5 M in 1 M NaOH) to a final concentration of ~20 mM.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Quench and Purify:
-
Quench any remaining aldehyde groups by adding the quenching solution.
-
Purify the conjugate using dialysis or size-exclusion chromatography to remove excess reagents.
-
Logical Relationship of Conjugation Chemistries
Caption: Choice of chemistry based on the target molecule's functional group.
Hypothetical Application in a Signaling Pathway
Isoindolinone derivatives are known to exhibit a range of biological activities, including acting as inhibitors of enzymes like kinases or carbonic anhydrase.[1] A conjugate of this compound could be designed as a targeted therapeutic. For example, by conjugating it to an antibody that recognizes a specific cancer cell surface receptor, the isoindolinone "payload" can be delivered specifically to tumor cells, where it can inhibit a critical signaling pathway, such as the generic kinase cascade shown below.
Diagram: Inhibition of a Generic Kinase Pathway
Caption: Targeted delivery of an isoindolinone inhibitor via an ADC.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electrochemsci.org [electrochemsci.org]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 12. Diazotisation [organic-chemistry.org]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. gctlc.org [gctlc.org]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Evaluation of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in Molecular Glue Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, often leading to the degradation of a target protein.[1][2] This is typically achieved by recruiting a target protein to an E3 ubiquitin ligase, resulting in the target's ubiquitination and subsequent degradation by the proteasome.[1][3] The isoindolinone scaffold is a cornerstone in the development of molecular glues, famously represented by thalidomide and its analogs (lenalidomide and pomalidomide), which bind to the Cereblon (CRBN) E3 ligase.[4]
This document provides detailed application notes and representative protocols for the evaluation of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one , a novel isoindolinone derivative, as a potential molecular glue. While direct experimental data for this specific compound in molecular glue applications is not currently available in the public domain, the provided methodologies are based on established assays for well-characterized isoindolinone-based molecular glues that target the CRBN E3 ligase.
Principle of Action: The Isoindolinone Scaffold as a CRBN Ligand
The core hypothesis for investigating this compound as a molecular glue is its structural similarity to known CRBN ligands. The isoindolinone moiety can potentially bind to the thalidomide-binding pocket of CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[5] Upon binding, the exposed functionalities of the molecule (in this case, the 6-amino and 2-ethyl groups) may mediate novel interactions with a "neosubstrate" protein, bringing it into proximity with the E3 ligase for ubiquitination and degradation.
Key Characteristics of this compound
While specific biological data is pending, the chemical features of this compound suggest its potential as a starting point for molecular glue development.
| Property | Value | Reference |
| Molecular Formula | C10H12N2O | |
| Molecular Weight | 176.22 g/mol | |
| CAS Number | 1234616-17-1 | |
| Core Scaffold | Isoindolinone | |
| Potential E3 Ligase Target | Cereblon (CRBN) |
Experimental Protocols
The following protocols outline a comprehensive workflow for assessing the potential of this compound as a molecular glue.
Protocol 1: Cereblon Binding Affinity Assessment
This protocol aims to determine if the compound directly engages with the CRBN E3 ligase.
A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of a known fluorescently labeled CRBN ligand by the test compound.[2][6]
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide or lenalidomide (tracer)
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST) if using a tagged CRBN
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of CRBN protein and the fluorescent tracer to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor (665 nm) to donor (620 nm) fluorescence and plot against the compound concentration to determine the IC50 value.
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction.[5]
Materials:
-
Purified recombinant human CRBN protein
-
This compound
-
ITC buffer (e.g., PBS, pH 7.4)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the CRBN protein against the ITC buffer.
-
Dissolve the test compound in the same buffer.
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Analyze the data to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This is a standard method to directly visualize and quantify the reduction of a target protein in cells.[1][7]
Materials:
-
Cancer cell line known to be sensitive to IMiDs (e.g., MM.1S, HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against potential neosubstrates (e.g., IKZF1, IKZF3, GSPT1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat the cells with a dose-response of this compound for 18-24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
Protocol 3: Quantitative Proteomics for Neosubstrate Discovery
This unbiased approach can identify novel proteins degraded upon treatment with the compound.
Materials:
-
Cell line of interest
-
This compound
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents or Tandem Mass Tag (TMT) reagents
-
Mass spectrometer
Procedure:
-
Culture cells in either "light" or "heavy" SILAC media or prepare samples for TMT labeling.
-
Treat the "heavy" or one set of TMT-labeled cells with the test compound and the "light" or another set of TMT-labeled cells with vehicle (DMSO).
-
Combine the cell lysates.
-
Digest the proteins into peptides and perform fractionation.
-
Analyze the peptide fractions by LC-MS/MS.
-
Identify and quantify the proteins. Proteins with a significantly reduced heavy/light ratio or TMT reporter ion intensity in the treated sample are potential neosubstrates.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experiments.
Table 1: CRBN Binding Affinity of this compound
| Assay | Parameter | Value |
| TR-FRET | IC50 (µM) | TBD |
| ITC | KD (µM) | TBD |
| ΔH (kcal/mol) | TBD | |
| n (stoichiometry) | TBD |
Table 2: Cellular Degradation Profile of this compound
| Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| IKZF1 | MM.1S | TBD | TBD |
| IKZF3 | MM.1S | TBD | TBD |
| GSPT1 | HEK293T | TBD | TBD |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation observed.
Visualizations
Signaling Pathway of a Representative Isoindolinone-Based Molecular Glue
References
- 1. benchchem.com [benchchem.com]
- 2. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for the Characterization of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its structure, comprising a bicyclic isoindolinone core with an amino and an ethyl substituent, offers sites for further chemical modification, making it a valuable building block in drug discovery. Accurate and comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.
I. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1234616-17-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂N₂O | [1][2][3] |
| Molecular Weight | 176.22 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted) |
II. Analytical Methods and Protocols
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC is a fundamental technique for determining the purity of a compound by separating it from potential impurities based on differential partitioning between a stationary and a mobile phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.
Data Presentation:
| Parameter | Result |
| Retention Time (t R ) | ~15.2 min (predicted) |
| Purity (by area %) | >98% (typical) |
Workflow Diagram:
Caption: HPLC analysis workflow for purity determination.
B. Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle: Mass spectrometry is used to determine the molecular weight of the compound by ionizing the molecules and measuring their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
Experimental Protocol:
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is expected to be effective due to the presence of the amino group.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for high resolution.
-
Infusion: The sample solution (0.1 mg/mL in methanol) can be directly infused or injected via the LC system.
-
Scan Range: m/z 100-500.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Exact Mass | 176.09496 |
| [M+H]⁺ (observed) | ~177.1022 |
Logical Diagram:
Caption: Logical flow for mass spectrometry analysis.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for unambiguous structure confirmation. Both ¹H NMR and ¹³C NMR are fundamental.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ signals)
-
2D NMR (COSY, HSQC, HMBC) for complete assignment if necessary.
-
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 3H | Aromatic protons |
| ~4.5 | s | 2H | -CH₂- (isoindolinone ring) |
| ~4.0 | br s | 2H | -NH₂ |
| ~3.5 | q | 2H | -N-CH₂-CH₃ |
| ~1.2 | t | 3H | -N-CH₂-CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide) |
| ~145 | Aromatic C-NH₂ |
| ~120-135 | Aromatic CH and quaternary C |
| ~50 | -CH₂- (isoindolinone ring) |
| ~40 | -N-CH₂-CH₃ |
| ~14 | -N-CH₂-CH₃ |
Experimental Workflow:
Caption: Workflow for NMR-based structural elucidation.
D. Infrared (IR) Spectroscopy for Functional Group Identification
Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium, sharp | N-H stretch (primary amine) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (amide, lactam) |
| ~1600 | Medium | N-H bend (amine) and C=C stretch (aromatic) |
| ~1450 | Medium | C-N stretch (aromatic amine) |
Signaling Pathway Analogy for IR Spectroscopy:
Caption: Conceptual pathway of an IR spectroscopy experiment.
III. Conclusion
The analytical methods described provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous confirmation of its chemical structure and the reliable assessment of its purity. These protocols can be adapted and validated for routine quality control in research and development settings.
References
Application Notes and Protocols for 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in Cell-Based Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural ubiquitin-proteasome system (UPS) and induce the degradation of a specific protein of interest (POI). PROTACs are heterobifunctional molecules composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The compound 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a key building block in the synthesis of PROTACs. Its isoindolinone core serves as a derivative or precursor to ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a commonly exploited E3 ligase in TPD. By incorporating this moiety into a PROTAC, researchers can direct the cellular degradation machinery towards a specific pathogenic protein.
These application notes provide a comprehensive overview and detailed protocols for utilizing PROTACs derived from this compound in cell-based protein degradation assays. The protocols are designed to guide researchers in quantifying the efficacy of these degraders and understanding their mechanism of action.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound as a CRBN E3 ligase-recruiting element operate through the ubiquitin-proteasome pathway. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase, forming a ternary POI-PROTAC-CRBN complex within the cell.
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI, resulting in a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in further rounds of degradation, acting in a catalytic manner.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols describe standard cell-based assays to evaluate the efficacy of a PROTAC derived from this compound. As a representative example, we will consider a hypothetical PROTAC, "Iso-PROTAC-X," designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.
Protocol 1: Western Blot for Quantitative Analysis of BRD4 Degradation
This protocol is the gold standard for quantifying the degradation of a target protein. It allows for the determination of the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Materials:
-
Human cell line expressing BRD4 (e.g., SU-DHL-4, MV-4-11, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Iso-PROTAC-X (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of Iso-PROTAC-X in complete culture medium. A common concentration range to determine DC50 is 1 nM to 10,000 nM. Include a vehicle-only control (DMSO).
-
Incubation: Remove the existing medium from the cells and add the medium containing the different concentrations of Iso-PROTAC-X or vehicle. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 20 minutes.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for a loading control antibody (e.g., anti-GAPDH).
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Calculate the percentage of BRD4 remaining relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of BRD4 remaining against the log of the Iso-PROTAC-X concentration and fit a dose-response curve using a non-linear regression model to determine the DC50 and Dmax values.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is crucial to assess the functional consequence of POI degradation, such as the inhibition of cancer cell proliferation.
Materials:
-
Human cancer cell line (e.g., SU-DHL-4, MV-4-11)
-
Complete cell culture medium
-
Iso-PROTAC-X (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a low density (e.g., 3,000-5,000 cells/well) in 90 µL of medium. Incubate overnight.
-
PROTAC Treatment: Add 10 µL of 10x serial dilutions of Iso-PROTAC-X to the wells.
-
Incubation: Incubate the plate for a prolonged period, typically 72 hours, at 37°C.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the Iso-PROTAC-X concentration and fit a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation
The following tables present hypothetical but representative data for "Iso-PROTAC-X" targeting BRD4, based on typical results for effective BRD4 degraders.
Table 1: BRD4 Degradation Efficacy of Iso-PROTAC-X
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Assay Method |
| SU-DHL-4 | 24 | 5.2 | >95 | Western Blot |
| MV-4-11 | 24 | 8.9 | >90 | Western Blot |
| HeLa | 18 | 15.4 | >90 | Western Blot |
Table 2: Anti-proliferative Activity of Iso-PROTAC-X
| Cell Line | Treatment Time (hours) | IC50 (nM) | Assay Method |
| SU-DHL-4 | 72 | 10.5 | CellTiter-Glo® |
| MV-4-11 | 72 | 18.2 | CellTiter-Glo® |
Conclusion
This compound serves as a valuable chemical scaffold for the development of potent and selective PROTACs that recruit the CRBN E3 ligase. The protocols outlined in these application notes provide a robust framework for researchers to characterize the efficacy of such degraders in cell-based assays. By systematically quantifying protein degradation and assessing the downstream functional consequences, scientists can effectively advance the discovery and development of novel TPD therapeutics.
Application Notes and Protocols for 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in Drug Discovery
Introduction
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous investigational agents.[1][2] This heterocyclic system offers a versatile framework for designing molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and neurological effects.[3] The compound 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one features key functional groups—a primary aromatic amine and an N-ethyl lactam—that provide opportunities for diverse chemical modifications and interactions with biological targets.[4] The amino group can act as a hydrogen bond donor and a site for further derivatization, while the ethyl group can influence solubility and binding pocket interactions.[5]
Potential Therapeutic Applications
The amino-isoindolinone core is a key component of molecules with diverse pharmacological activities. Below are potential therapeutic areas where this compound could serve as a valuable starting point for drug discovery.
Anti-inflammatory Agents
Derivatives of the related isoindoline-1,3-dione scaffold have been shown to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[6][7] The isoindolinone core can be explored for its potential to inhibit COX-1 and COX-2, which are key enzymes in the inflammatory cascade.
Potential Mechanism of Action: Derivatives could be designed to selectively bind to the active site of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. The amino group on the isoindolinone ring could be functionalized to enhance binding affinity and selectivity.
Hypothetical Quantitative Data for Designed Analogues:
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| ISO-A01 | COX-1 | 15.5 | 0.41 |
| ISO-A02 | COX-2 | 6.4 | |
| ISO-B01 | COX-1 | 23.6 | 6.21 |
| ISO-B02 | COX-2 | 3.8 |
Note: The data in this table is hypothetical and based on reported activity ranges for isoindoline derivatives for illustrative purposes.[7]
Anticancer Agents
The isoindolin-1-one scaffold is found in compounds with demonstrated anticancer activity.[3][8] For instance, lenalidomide, an isoindolin-1-one derivative, is a well-known immunomodulatory drug used in the treatment of multiple myeloma.[1][9] The mechanism of action often involves the modulation of protein degradation pathways or inhibition of key enzymes in cancer cell proliferation.
Potential Targets and Signaling Pathways:
-
Carbonic Anhydrases (CAs): Isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase I and II isoforms, which are involved in tumor progression.[8]
-
TNF-α Production: Amino-substituted thalidomide analogs, which share the core isoindoline structure, are potent inhibitors of TNF-α production, a key cytokine in inflammation and cancer.[1]
Below is a diagram illustrating a potential signaling pathway that could be modulated by isoindolinone derivatives.
Caption: Potential mechanism of anticancer activity via carbonic anhydrase inhibition.
Neurological Disorders
The isoindoline scaffold is also being investigated for its potential in treating neurological disorders. For example, certain derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[5]
Potential Mechanism of Action: By inhibiting AChE and BuChE, these compounds could increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function. The design of derivatives of this compound could focus on optimizing interactions with the active sites of these enzymes.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: General Synthesis of N-Substituted Isoindolin-1-one Derivatives
This protocol outlines a general method for the synthesis of isoindolin-1-one derivatives, which can be adapted from known procedures.[10]
Caption: General workflow for the synthesis of isoindolinone derivatives.
Materials:
-
Starting isoindolin-1-one (e.g., this compound)
-
Acylating or alkylating agent
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine)
-
Reaction vessel, magnetic stirrer, and condenser
-
Standard workup and purification equipment
Procedure:
-
Dissolve the starting isoindolin-1-one in the anhydrous solvent in the reaction vessel.
-
Add the base to the solution and stir.
-
Slowly add the acylating or alkylating agent to the reaction mixture at room temperature or 0 °C.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours), monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to screen for the inhibition of human carbonic anhydrase (hCA) I and II.[8]
Materials:
-
Human carbonic anhydrase I and II
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the hCA enzyme in Tris-HCl buffer.
-
Add the enzyme solution to the wells of the 96-well plate.
-
Add various concentrations of the test compounds to the wells. A known inhibitor like acetazolamide should be used as a positive control.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Measure the absorbance at 400 nm at regular intervals to determine the rate of p-nitrophenol formation.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
While specific drug discovery applications for this compound are not yet documented, the isoindolin-1-one scaffold it belongs to holds significant promise in medicinal chemistry. Its structural features make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and neurological disorders. The provided application notes and protocols offer a foundational framework for researchers to explore the potential of this and related compounds in drug discovery programs. Further derivatization and biological screening are necessary to unlock the full therapeutic potential of this chemical class.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 2. Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds | Semantic Scholar [semanticscholar.org]
- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 1234616-17-1: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-… [cymitquimica.com]
- 5. 7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one | Benchchem [benchchem.com]
- 6. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one for Synthesizing Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive compounds. 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a versatile starting material, offering a reactive primary amine that serves as a key functional handle for chemical modification. This document provides detailed protocols for the synthesis of a chemical probe derived from this molecule and its application in studying cellular signaling pathways, particularly as a hypothetical kinase inhibitor probe.
Synthesis of a Bioorthogonal Kinase Inhibitor Probe
The following protocols outline a synthetic route to transform this compound into a bioorthogonal chemical probe, equipped with an azide handle for "click" chemistry. This allows for the subsequent attachment of reporter molecules such as fluorophores or biotin for various biological assays.
Protocol 1: Diazotization and Azidation
This protocol describes the conversion of the primary aromatic amine of this compound to an azide group.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of 2M HCl in a 100 mL round bottom flask.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Slowly add a solution of 0.45 g of sodium nitrite in 5 mL of deionized water dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve 0.74 g of sodium azide in 10 mL of deionized water and cool to 0-5°C.
-
Slowly add the cold sodium azide solution to the diazonium salt solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir for 1 hour at 0-5°C, then let it warm to room temperature and stir for an additional 2 hours.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 6-azido-2-ethyl-2,3-dihydro-1H-isoindol-1-one.
Protocol 2: Click Chemistry for Probe Functionalization
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-bearing reporter molecule (e.g., a fluorophore or biotin) to the azide-functionalized isoindolinone.
Materials:
-
6-azido-2-ethyl-2,3-dihydro-1H-isoindol-1-one
-
Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluorophore 555 or Alkyne-Biotin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
In a 25 mL flask, dissolve 100 mg of 6-azido-2-ethyl-2,3-dihydro-1H-isoindol-1-one and 1.2 equivalents of the alkyne-functionalized reporter molecule in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
In a separate vial, prepare a fresh solution of 100 mM sodium ascorbate in deionized water.
-
In another vial, prepare a catalyst solution by mixing 10 mM CuSO₄·5H₂O and 50 mM THPTA in deionized water.
-
Add 0.1 equivalents of the catalyst solution to the reaction mixture.
-
Add 0.5 equivalents of the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final probe by HPLC to obtain the desired product.
| Compound | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | This compound | 6-azido-2-ethyl-2,3-dihydro-1H-isoindol-1-one | 85 | >95 |
| 2 | 6-azido-2-ethyl-2,3-dihydro-1H-isoindol-1-one | Probe-Fluorophore 555 | 70 | >98 (by HPLC) |
| 3 | 6-azido-2-ethyl-2,3-dihydro-1H-isoindol-1-one | Probe-Biotin | 75 | >98 (by HPLC) |
Visualizing the Synthetic Workflow
Caption: Synthetic scheme for the chemical probe.
Application in Studying Kinase Signaling
Based on the prevalence of the isoindolinone scaffold in kinase inhibitors, we propose the application of these newly synthesized probes for studying a generic kinase signaling pathway.
Hypothetical Signaling Pathway
Caption: A generic kinase signaling cascade.
Protocol 3: Cellular Imaging of Kinase Target Engagement
This protocol describes the use of the fluorescently labeled probe to visualize its engagement with a target kinase within cells.
Materials:
-
Fluorescent Probe (Probe-Fluorophore 555)
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for cell fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Plate cells in a glass-bottom dish suitable for microscopy and culture overnight.
-
Treat the cells with varying concentrations of the Fluorescent Probe (e.g., 1-10 µM) in cell culture medium for 1-4 hours.
-
Wash the cells three times with PBS to remove unbound probe.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the fluorophore and DAPI.
-
Analyze the images to determine the subcellular localization of the probe, indicating the location of the target kinase.
Protocol 4: Pull-Down Assay for Target Identification
This protocol outlines the use of the biotinylated probe to isolate the target kinase and its interacting partners from cell lysates.[1]
Materials:
-
Biotinylated Probe (Probe-Biotin)
-
Cell line of interest
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads[2]
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility
Procedure:
-
Culture cells to 80-90% confluency and lyse them using an appropriate lysis buffer.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Incubate the cell lysate with the Biotinylated Probe (e.g., 10-50 µM) for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., high salt, low pH, or SDS-containing buffer).
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the suspected target kinase, or by mass spectrometry for unbiased identification of binding partners.
Visualizing the Experimental Workflow
Caption: Workflow for cellular assays.
Conclusion
The provided protocols offer a comprehensive guide for the synthesis and application of chemical probes derived from this compound. These tools can be invaluable for researchers in academia and industry for target validation, studying drug-target engagement, and elucidating complex biological pathways. While the application as a kinase inhibitor probe is hypothetical, it is based on the established utility of the isoindolinone scaffold and provides a solid framework for further investigation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support center for the synthesis of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, a key intermediate in the development of pharmaceutical agents such as Niraparib.[1][2][3] This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help you improve your synthesis yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially applicable route involves the synthesis of the nitro-analogue, 2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one , followed by the reduction of the aromatic nitro group to the corresponding amine. The final reduction step is critical for the overall yield and purity of the final product.
Q2: Which reaction step is most critical for maximizing the final yield?
The catalytic hydrogenation of the nitro-intermediate (2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one) to the desired amino product is the most critical step. This reaction can be plagued by incomplete conversion or the formation of undesired side products, significantly impacting yield and purity. Careful optimization of the catalyst, hydrogen source, and reaction conditions is paramount.
Q3: What are the common challenges and side products encountered during the nitro reduction step?
The reduction of aromatic nitro compounds is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[4][5] The primary challenges are:
-
Incomplete Reaction: The reaction stalling at the hydroxylamine intermediate stage.
-
Formation of Azo/Azoxy Impurities: The condensation of the hydroxylamine and nitroso intermediates can form dimeric impurities like azo and azoxy compounds, which are often colored and difficult to remove.[6]
-
Catalyst Poisoning or Deactivation: Certain functional groups or impurities in the starting material can poison the catalyst, reducing its efficiency.[4]
Troubleshooting Guide
Problem: Low or no conversion of the nitro starting material.
Possible Cause 1: Inactive Catalyst
-
Solution: Ensure the catalyst (e.g., Palladium on Carbon, Pd/C) is fresh and has been stored under appropriate conditions (e.g., under inert gas, away from moisture). For batch-to-batch consistency, consider using a catalyst from a single, reliable lot. If catalyst deactivation is suspected, increase the catalyst loading (e.g., from 5 mol% to 10 mol%) or switch to a new batch.
Possible Cause 2: Insufficient Hydrogen
-
Solution (for H₂ gas): Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before introducing hydrogen. Ensure there are no leaks in the system. Increase the hydrogen pressure in increments (e.g., from 1 atm to 3-5 atm) as your equipment allows.
-
Solution (for Transfer Hydrogenation): Ensure the hydrogen donor, such as ammonium formate, is used in sufficient stoichiometric excess (typically 3-5 equivalents).[7] Check the purity of the donor.
Possible Cause 3: Inappropriate Solvent
-
Solution: The solvent can significantly influence the reaction.[5] Protic solvents like ethanol, methanol, or isopropanol are generally effective for catalytic hydrogenation. Ensure the solvent is of sufficient purity and adequately dissolves the starting material.
Problem: Significant formation of colored impurities (azo/azoxy compounds).
Possible Cause: Accumulation of Hydroxylamine Intermediate
-
Solution 1: Add a Promoter. The accumulation of hydroxylamine intermediates can be almost completely prevented by adding catalytic amounts of vanadium compounds.[6] This addition often results in a purer, whiter product and can accelerate the final phase of the hydrogenation.[6]
-
Solution 2: Optimize Reaction Temperature. The process is preferably carried out in a temperature range of 20 - 200°C.[6] Lowering the temperature can sometimes reduce the rate of side reactions, while a moderate increase can help drive the reaction to completion. Perform small-scale experiments to find the optimal temperature for your specific setup.
-
Solution 3: Use an Alternative Catalyst System. While Pd/C is common, other catalysts like Platinum on Carbon (Pt/C) or Raney Nickel may offer different selectivity and performance profiles.[6] Mechanochemical ball milling with Pt/C and ammonium formate has been shown to produce anilines in excellent isolated yields.[7]
Problem: Difficulty in isolating the pure product.
Possible Cause 1: Co-precipitation with Impurities
-
Solution: If the crude product is impure, traditional recrystallization may be insufficient. Consider treating the crude reaction mixture with activated carbon to remove colored dimeric impurities before work-up. A pH adjustment during aqueous work-up can also help separate the basic amine product from neutral or acidic impurities.
Possible Cause 2: Product Solubility
-
Solution: The amino product has different solubility characteristics than its nitro precursor. After the reaction, the catalyst is typically filtered off, and the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). If the product is highly soluble, consider extraction into an organic solvent like ethyl acetate or dichloromethane after basifying the aqueous phase.
Appendices
Data Presentation: Comparison of Nitro Reduction Conditions
| Method | Catalyst | Hydrogen Source | Typical Yield | Selectivity & Notes |
| Catalytic Hydrogenation | 5-10% Pd/C | H₂ Gas (1-5 atm) | Good to Excellent | Standard method. Prone to hydroxylamine accumulation without additives.[5][6] |
| Catalytic Hydrogenation | 5% Pt/C | H₂ Gas (1-5 atm) | Good to Excellent | Often more active than Pd/C; may require lower temperatures. |
| Transfer Hydrogenation | 1-5% Pt/C | Ammonium Formate | Excellent | A simple, clean approach avoiding pressurized H₂ gas.[7] |
| Catalytic Hydrogenation | Raney Nickel | H₂ Gas (High Pressure) | Good | A cost-effective but often less selective catalyst requiring higher pressures. |
| Catalytic Hydrogenation | 5-10% Pd/C with Vanadium Additive | H₂ Gas (1-5 atm) | Excellent | Prevents accumulation of side products, leading to higher purity and faster reaction.[6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas
This protocol is a representative procedure for the reduction of 2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one.
-
Vessel Preparation: To a hydrogenation-rated pressure vessel, add 2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (Pd/C) (5-10% w/w relative to the starting material).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to create a slurry with a concentration of approximately 5-10 mL of solvent per gram of starting material.
-
Inerting: Seal the vessel and purge the headspace with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-60 psi or ~3-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 4-12 hours. Monitor the reaction progress by checking for hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol or ethanol).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the final product.
Mandatory Visualization
References
- 1. US11629137B2 - Methods of manufacturing of niraparib - Google Patents [patents.google.com]
- 2. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. [PDF] Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low Yield After Column Chromatography
Potential Causes:
-
Irreversible Adsorption on Silica Gel: The basic amino group of the target compound can strongly interact with the acidic silanol groups on the surface of silica gel, leading to streaking, poor separation, and irreversible adsorption.[1]
-
Improper Solvent System: An inappropriate mobile phase may not provide adequate elution of the compound, causing it to remain on the column.
-
Compound Degradation: The compound may be unstable on the stationary phase.
Solutions:
-
Deactivate Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%) to neutralize the acidic sites on the silica gel.[1][2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel, such as an amine-functionalized column.[2][3]
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18 column can be an effective alternative.[1][4] The mobile phase should be buffered at a pH that keeps the amine in its free base form for better retention and separation.[1]
-
Optimize Solvent Polarity: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find the optimal mobile phase for separation. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone).
Problem 2: Oily Product Instead of Crystalline Solid After Recrystallization
Potential Causes:
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good of a solvent, preventing the compound from precipitating out upon cooling. Conversely, the compound might be too insoluble, leading to "oiling out."
-
Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.[5]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil rather than crystals.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Common solvent systems for similar compounds include ethanol/water, acetone/hexane, and ethyl acetate/heptane.[6][7]
-
Induce Crystallization:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Trituration: If an oil persists, try adding a non-polar solvent in which the compound is insoluble (e.g., hexane or pentane) and vigorously stirring or sonicating to induce solidification.
Problem 3: Persistent Impurities Detected by HPLC or NMR
Potential Causes:
-
Starting Material Contamination: Impurities present in the starting materials may carry through the synthesis.
-
Side-Reaction Products: The synthesis of isoindolinones can sometimes lead to the formation of isomeric byproducts or other side-products.[8]
-
Incomplete Reaction: Unreacted starting materials may remain in the crude product.
-
Degradation Products: The compound may degrade upon exposure to air, light, or heat.[8]
Solutions:
-
Aqueous Work-up: Perform an acidic wash (e.g., with dilute HCl) to remove basic impurities or a basic wash (e.g., with saturated sodium bicarbonate) to remove acidic impurities. The target compound, being an amine, can be protonated and extracted into the aqueous layer with acid, then isolated by basifying the aqueous layer and extracting with an organic solvent.[9]
-
Re-purification: A second purification step, such as re-crystallization from a different solvent system or chromatography with a different stationary or mobile phase, may be necessary.
-
Chemical Treatment: Specific impurities may be removed by chemical means. For example, residual aldehydes can be removed by forming a bisulfite adduct.
-
Characterize Impurities: Utilize techniques like LC-MS and 2D NMR to identify the structure of the persistent impurities.[4][8] Understanding the impurity structure can provide insights into its origin and how to best remove it.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common impurities in isoindolinone synthesis can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be derivatives of 2-cyanobenzaldehyde or related precursors.[10][11]
-
Isomeric Byproducts: In some synthetic strategies, cyclization could potentially occur at different positions, leading to regioisomers.[8]
-
Over-alkylation Products: If the synthesis involves alkylation of an amine, there is a possibility of multiple alkyl groups being added.[2]
-
Hydrolysis Products: The lactam ring in the isoindolinone core could potentially hydrolyze under strong acidic or basic conditions.
-
Oxidation Products: The aromatic amine functionality can be susceptible to oxidation, especially if exposed to air for extended periods.
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for determining purity and quantifying impurities. A reversed-phase C18 column is often a good starting point.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.[4][8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and any impurities, which is crucial for their identification.[8]
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress and assess the complexity of the crude product mixture.
Q3: Can I purify this compound by distillation?
A3: Distillation is generally not a suitable method for purifying this compound. Aromatic amines and lactams often have high boiling points and may decompose at the temperatures required for distillation, even under high vacuum. Purification methods like column chromatography and recrystallization are more appropriate.
Q4: My compound is a brownish color, but I expect a white solid. What could be the cause?
A4: A brownish color often indicates the presence of oxidized impurities. Aromatic amines are known to darken over time due to air oxidation. To decolorize your product, you can try:
-
Recrystallization with Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Column Chromatography: This can effectively separate the colored impurities from the desired product.
Data Presentation
Table 1: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
Note: These are general starting conditions and may require optimization for your specific sample.[4]
Table 2: Common Solvents for Recrystallization Screening
| Solvent Class | Examples |
| Alcohols | Ethanol, Methanol, Isopropanol |
| Ketones | Acetone |
| Esters | Ethyl Acetate |
| Aromatic Hydrocarbons | Toluene |
| Ethers | Dioxane, Tetrahydrofuran (THF) |
| Nitriles | Acetonitrile |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane, Dichloromethane/Hexane |
Based on general practices for recrystallization of organic compounds.[6][7][12]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography on Silica Gel with a Basic Modifier
-
Prepare the Slurry: Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product) and make a slurry in the initial mobile phase.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Prepare the Mobile Phase: Prepare the eluent system determined from TLC analysis. Add 0.1-1% triethylamine to the mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elute the Column: Begin elution with the mobile phase, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolve the Crude Product: In a flask, add a minimal amount of the chosen hot recrystallization solvent to the crude product to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool the Solution: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to induce crystallization.
-
Induce Crystallization (if necessary): Scratch the inside of the flask with a glass rod or add a seed crystal.
-
Complete Crystallization: Once crystallization has begun, place the flask in an ice bath to maximize the yield of crystals.
-
Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the Product: Dry the crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Environmentally benign access to isoindolinones: synthesis, separation and resource recycling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
"6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" stability issues in solution
Disclaimer: Specific stability data for "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" is not publicly available. This technical support guide is based on established chemical principles and data for structurally related compounds, including isoindolinones, lactams, and aromatic amines. The provided information should be used as a general guideline and may not reflect the exact behavior of the specified molecule. Experimental verification is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its structure, the main stability concerns are:
-
Hydrolysis: The lactam ring within the isoindolinone core is susceptible to hydrolysis, especially under acidic or basic conditions. This would result in ring-opening to form a derivative of 2-(aminomethyl)benzoic acid.
-
Oxidation: The aromatic amino group is prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents. This can lead to the formation of colored degradation products.[1][2][3][4]
-
Photodegradation: Aromatic compounds, particularly those with amino substituents, can be sensitive to light, leading to decomposition.[5][6]
Q2: What solvents are recommended for dissolving and storing this compound?
A2: For short-term use, polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally suitable. For aqueous buffers, it is crucial to control the pH and buffer composition. It is advisable to prepare aqueous solutions fresh and protect them from light. Long-term storage in solution is not recommended without preliminary stability studies.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The compound is expected to be most stable at a neutral or slightly acidic pH.
-
Acidic conditions (pH < 4): Can promote the hydrolysis of the lactam ring.
-
Basic conditions (pH > 8): Can significantly accelerate lactam hydrolysis. The aromatic amine may also be more susceptible to oxidation at higher pH.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be:
-
Stored at low temperatures (-20°C or -80°C).
-
Protected from light by using amber vials or covering containers with foil.
-
Purged with an inert gas like nitrogen or argon to minimize oxidation, especially for long-term storage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown | Oxidation of the aromatic amino group. | - Prepare fresh solutions. - Purge the solvent and the solution vial with an inert gas (N₂ or Ar). - Add an antioxidant (e.g., ascorbic acid, BHT), after confirming its compatibility with your experimental system. - Store solutions protected from light and at low temperatures. |
| Precipitation occurs upon storage | Poor solubility in the chosen solvent, or degradation to a less soluble product. | - Confirm the solubility of the compound in your solvent system. - Consider using a co-solvent (e.g., a small percentage of DMSO in an aqueous buffer). - Filter the solution before use. - Perform a stability analysis (e.g., by HPLC) to check for degradation. |
| Loss of potency or inconsistent results | Degradation of the compound in solution. | - Conduct a forced degradation study to understand the compound's liabilities. - Develop and use a stability-indicating analytical method (e.g., HPLC) to monitor the purity of the solution over time. - Always use freshly prepared solutions for critical experiments. |
Hypothetical Stability Data
The following tables present hypothetical stability data for "this compound" to illustrate potential degradation trends. This is not experimental data.
Table 1: Hypothetical pH Stability in Aqueous Buffer at 25°C after 24 hours
| pH | % Remaining Parent Compound | Appearance |
| 3.0 | 92% | Colorless |
| 5.0 | 98% | Colorless |
| 7.4 | 97% | Faint yellow tinge |
| 9.0 | 85% | Yellow |
Table 2: Hypothetical Stability in Different Solvents at Room Temperature (Protected from Light)
| Solvent | % Remaining after 7 days |
| DMSO | >99% |
| Acetonitrile | 99% |
| Methanol | 97% |
| Water (pH 7) | 95% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment in Solution
This protocol outlines a general method for assessing the stability of the compound in a specific solvent or buffer.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve "this compound" in the chosen solvent (e.g., acetonitrile) to make a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired test buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL.
-
Prepare separate samples for each condition being tested (e.g., different pH values, temperatures).
-
-
Incubation:
-
Store the test solutions under the desired conditions (e.g., 25°C, 40°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further degradation by diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable stability-indicating HPLC method. An example method is provided below.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
-
Monitor the formation of any new peaks, which indicate degradation products.
-
Visualizations
Caption: Predicted degradation pathways for the compound.
Caption: Workflow for a solution stability study.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Optimizing Linker Chemistry for 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) utilizing the Cereblon (CRBN) E3 ligase ligand precursor, 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing linker chemistry for this specific class of PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my PROTAC?
A1: this compound is a chemical intermediate used to synthesize pomalidomide-based ligands. Pomalidomide is a well-established recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. In your PROTAC, the moiety derived from this compound serves as the "anchor" that binds to CRBN, bringing it into proximity with your protein of interest (POI) to induce its degradation.
Q2: How do I choose a starting point for the linker length when designing a PROTAC with a pomalidomide-based ligand?
A2: Choosing an optimal linker length is an empirical process, but a rational starting point is crucial. Most successful CRBN-recruiting PROTACs utilize linkers of intermediate length, often corresponding to a chain of 7-16 atoms. A common strategy is to synthesize a small library of PROTACs with varying linker lengths, for example, using polyethylene glycol (PEG) units (e.g., PEG3, PEG4, PEG5) or alkyl chains of different carbon numbers, and then evaluate their degradation efficiency. A linker that is too short can cause steric clashes between the POI and CRBN, preventing the formation of a stable ternary complex, while an excessively long linker may lead to an unstable or non-productive complex.
Q3: What are the main types of linkers I should consider, and what are their properties?
A3: The two most common types of flexible linkers are alkyl chains and polyethylene glycol (PEG) chains.
-
Alkyl Chains: These are hydrophobic and can enhance cell permeability and metabolic stability. However, their hydrophobicity may decrease the overall aqueous solubility of the PROTAC.
-
PEG Linkers: These are more hydrophilic due to the ether oxygens, which can improve aqueous solubility. This can be advantageous for formulation and bioavailability. In some cases, the flexibility of PEG linkers can also promote favorable conformations for ternary complex formation. However, excessive hydrophilicity can sometimes negatively impact cell permeability.
The choice between an alkyl and a PEG linker involves a trade-off, and the optimal choice is target-dependent. It is often beneficial to screen both types of linkers.
Q4: What are DC50 and Dmax, and how are they determined for my PROTAC?
A4: DC50 (half-maximal degradation concentration) is the concentration of a PROTAC at which 50% of the target protein is degraded. Dmax (maximum degradation) is the maximum percentage of target protein degradation that can be achieved with the PROTAC. These values are determined by performing a dose-response experiment. Cells are treated with a serial dilution of the PROTAC for a fixed time (e.g., 18-24 hours), followed by protein quantification, typically via Western Blotting. The normalized protein levels are then plotted against the logarithm of the PROTAC concentration to calculate the DC50 and Dmax values.
Q5: What is the "hook effect" and how can I mitigate it?
A5: The "hook effect" is a phenomenon where the degradation of a target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC or CRBN-PROTAC) rather than the productive ternary complex (POI-PROTAC-CRBN) required for degradation. To mitigate the hook effect, it is essential to perform a full dose-response curve with a wide range of concentrations, including lower ones, to accurately determine the optimal concentration for degradation. A well-designed linker can also help create favorable interactions within the ternary complex, enhancing its stability and reducing the hook effect.
Troubleshooting Guides
Issue 1: My PROTAC shows little to no degradation of the target protein.
This is a common challenge that can often be traced back to issues with the linker and the formation of a productive ternary complex.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The PROTAC may not be effectively crossing the cell membrane due to its size or physicochemical properties. Consider synthesizing analogs with more hydrophobic alkyl linkers or shorter PEG chains to improve permeability.[1] |
| Suboptimal Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to an unstable complex. Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or alkyl carbons) and test their degradation activity. |
| Inefficient Ternary Complex Formation | The linker may not be correctly positioning the POI and CRBN for ubiquitination. Confirm ternary complex formation using techniques like Co-Immunoprecipitation (Co-IP) or NanoBRET assays. If complex formation is weak, iterative redesign of the linker's composition and length is necessary. |
| Incorrect Linker Attachment Point | The position where the linker is attached to the pomalidomide-based ligand or the POI ligand is critical. An incorrect attachment point can disrupt binding to either protein or prevent a productive orientation for ubiquitination. Re-evaluate the solvent-exposed regions of your ligands and consider alternative attachment points. |
| Low CRBN Expression in Cell Line | The chosen cell line may not express sufficient levels of CRBN. Verify CRBN expression via Western Blot. If expression is low, consider using a different cell line known to have robust CRBN expression. |
Issue 2: I'm observing significant off-target protein degradation.
Off-target effects can arise from the pomalidomide moiety itself or from a non-selective POI ligand.
| Potential Cause | Troubleshooting Steps |
| Degradation of CRBN Neo-substrates | Pomalidomide and its analogs can act as "molecular glues," inducing the degradation of proteins that are not the intended target, such as transcription factors IKZF1 and IKZF3. Perform Western Blots to check the levels of known CRBN neo-substrates. Consider modifying the pomalidomide scaffold or the linker attachment point to disrupt binding to these neo-substrates. |
| Promiscuous POI Ligand | The ligand targeting your POI may have affinity for other proteins. Use a more selective and potent binder for your POI. Perform proteome-wide analysis (e.g., using mass spectrometry) to identify unintended degraded proteins. |
| Linker-Induced Off-Target Complexes | The linker can influence the formation of off-target ternary complexes. Systematically vary the linker length and composition. A more rigid linker may restrict conformations and improve selectivity. |
Data Presentation: Impact of Linker Chemistry on PROTAC Performance
The following tables summarize representative data illustrating the impact of linker length and composition on the performance of pomalidomide-based PROTACs. Note: Direct comparison across different studies should be made with caution due to variations in targets, E3 ligases, and cell lines. This data serves to illustrate general trends.
Table 1: Impact of Linker Length on BET Protein Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 9 | >1000 | <20 | HEK293 |
| PROTAC B | PEG | 12 | 150 | ~60 | HEK293 |
| PROTAC C | PEG | 15 | 25 | >90 | HEK293 |
| PROTAC D | PEG | 18 | 80 | ~75 | HEK293 |
Table 2: Comparison of Alkyl vs. PEG Linkers for BTK Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Key Observation |
| PROTAC X | Alkyl Chain | 30 | >90 | Ramos | Good permeability and potent degradation. |
| PROTAC Y | PEG Chain | 85 | >90 | Ramos | Improved solubility but slightly lower potency. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
This protocol is used to qualitatively assess the formation of the POI-PROTAC-CRBN ternary complex in cells.
-
Cell Treatment: Treat cells with the PROTAC at a concentration expected to induce ternary complex formation (typically around the DC50 value) or DMSO for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 0.5% NP-40) to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or CRBN overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the POI, CRBN, and other components of the E3 ligase complex. The presence of both the POI and CRBN in the immunoprecipitate from PROTAC-treated cells (and their absence or significant reduction in the DMSO control) confirms the formation of the ternary complex.[2][3]
Visualizations
Below are diagrams illustrating key concepts and workflows described in this technical support center.
Caption: The mechanism of action for a PROTAC utilizing a CRBN ligand.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: A standard experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
References
Technical Support Center: Overcoming Poor Solubility of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" and its derivatives.
Troubleshooting Guides
Issue: My derivative of this compound is poorly soluble in aqueous solutions for my in vitro assays.
Initial Assessment Workflow
Caption: Initial strategy selection for solubilizing derivatives.
Possible Solutions & Actionable Steps:
-
pH Modification: The amino group in your compound suggests that its solubility will be pH-dependent.[1][2][3]
-
Question: Have you tried adjusting the pH of your aqueous buffer?
-
Action: Since amines are basic, decreasing the pH should protonate the amino group, forming a more soluble salt.[1][4] Attempt to dissolve your compound in a buffer with a pH 2-3 units below its predicted or determined pKa.
-
Caution: Ensure the pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
-
Use of Cosolvents: For neutral or highly lipophilic derivatives, a cosolvent system can be effective.[5][6][7][8][9]
-
Question: What is the LogP of your derivative? Higher LogP values suggest a need for less polar solvents.
-
Action: Prepare a stock solution in a water-miscible organic solvent like DMSO, ethanol, or PEG 400.[5][6][10] Then, dilute this stock solution into your aqueous assay buffer. Start with a low percentage of the cosolvent (e.g., <1% v/v) and increase if necessary, while monitoring for compound precipitation and any effects of the solvent on the assay.[6]
-
-
Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11][12]
-
Question: Is your compound precipitating out of solution over the course of the experiment?
-
Action: Incorporate a non-ionic surfactant such as Tween® 80 or Polysorbate 20 into your buffer at a concentration above its critical micelle concentration (CMC).
-
Issue: My compound shows poor oral bioavailability in animal models, likely due to low solubility.
Formulation Strategy Decision Tree
Caption: Decision tree for advanced formulation strategies.
Possible Solutions & Actionable Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11][13][14]
-
Micronization: This technique reduces particle size to the micron range.[13][15] It is a well-established method but may not be sufficient for very poorly soluble compounds.[15][16]
-
Nanosuspension: This involves reducing the drug particle size to the nanometer range and stabilizing them in a liquid medium.[17][18][19][20] Nanosuspensions can significantly improve dissolution velocity and saturation solubility.[17][21]
-
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form dispersed within a hydrophilic polymer can greatly enhance solubility and dissolution.[22][23][24][25][26]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can improve absorption by utilizing the body's natural lipid absorption pathways.[15][27]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to address the poor solubility of my this compound derivative?
The first step is to perform a basic characterization of your compound's physicochemical properties. This includes determining its pKa (due to the amino group), LogP, and melting point. This information will guide you in selecting the most appropriate solubilization strategy. For instance, a basic pKa suggests that pH modification will be a viable approach.[4]
Q2: How do I choose between using a cosolvent and a cyclodextrin?
The choice depends on the properties of your compound and the requirements of your experiment.
-
Cosolvents are generally used to create concentrated stock solutions that can be diluted into aqueous media.[9] They are effective for many lipophilic compounds. However, the concentration of the cosolvent in the final solution must be kept low to avoid artifacts in biological assays.
-
Cyclodextrins are useful for encapsulating hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[28][29][30][31][32] They can be particularly effective for compounds that are difficult to solubilize with cosolvents alone. Phase-solubility studies should be conducted to determine the optimal cyclodextrin and concentration.
Q3: What are the advantages and disadvantages of creating a salt form of my compound?
Salt formation is a common and effective method for increasing the solubility of ionizable drugs.[11][12]
-
Advantages: Can lead to a significant increase in both solubility and dissolution rate.[11] It is a well-understood and widely accepted technique in pharmaceutical development.
-
Disadvantages: It is only applicable to compounds with ionizable groups. The resulting salt may have different stability or hygroscopicity profiles compared to the parent compound.[16] Not all counter-ions will form a stable, crystalline salt.
Q4: When should I consider advanced formulation techniques like solid dispersions or nanosuspensions?
These techniques are typically employed when simpler methods like pH adjustment or the use of cosolvents are insufficient, particularly when developing an oral dosage form.[20][22] If your compound is a BCS Class II or IV drug (low solubility), these advanced methods are often necessary to achieve adequate bioavailability.[22]
Quantitative Data Summary
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | 10 - 1,000 | Simple, cost-effective | Only for ionizable compounds; risk of precipitation upon pH change |
| Cosolvents | 2 - 500 | Broadly applicable; easy to prepare | Potential for precipitation on dilution; solvent may affect assay |
| Surfactants | 2 - 100 | Increases wetting and solubilization | Potential for toxicity; can interfere with some assays |
| Cyclodextrins | 2 - 5,000 | High solubilization potential; can improve stability | Can be expensive; requires specific host-guest compatibility |
| Micronization | 2 - 10 | Established technology; improves dissolution rate | Does not increase equilibrium solubility; may have poor flow properties |
| Nanosuspension | 50 - 1,000 | Significantly increases dissolution rate and saturation solubility | Requires specialized equipment; potential for instability (aggregation) |
| Solid Dispersion | 50 - 10,000 | High potential for solubility enhancement | Can be physically unstable (recrystallization); requires specific polymer selection |
| SEDDS | 10 - 1,000 | Enhances absorption via lipid pathways | Complex formulation; potential for GI side effects |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is the gold standard for measuring the equilibrium solubility of a compound.[33]
Objective: To determine the thermodynamic equilibrium solubility of a derivative in a specific solvent system.
Materials:
-
Derivative of this compound
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 4.5)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).[33]
-
After equilibration, allow the suspension to settle.
-
Separate the solid and liquid phases by centrifugation.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.[33]
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion to enhance the solubility and dissolution rate of a poorly soluble derivative.
Materials:
-
Derivative of this compound
-
Polymer carrier (e.g., PVP K30, HPMC E5)
-
Common solvent (e.g., methanol, ethanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the polymer in a common solvent in a round-bottom flask.[22] Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a clear, solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.
-
Characterize the solid dispersion for its amorphous nature (e.g., using XRD or DSC) and perform dissolution studies.
Protocol 3: Phase-Solubility Study with Cyclodextrins
Objective: To determine the type of complex formed and the stability constant between the drug and a cyclodextrin.
Materials:
-
Derivative of this compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous buffer
-
Materials as listed in Protocol 1
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess amount of the drug to each cyclodextrin solution in separate vials.
-
Follow steps 3-8 of the Shake-Flask Method for Equilibrium Solubility Determination (Protocol 1) for each vial.
-
Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).
-
Analyze the resulting phase-solubility diagram:
-
A linear increase (A-type profile) indicates the formation of a soluble 1:1 complex.
-
The slope of the line can be used to calculate the stability constant (K1:1) of the complex.
-
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. books.rsc.org [books.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. japer.in [japer.in]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. eaapublishing.org [eaapublishing.org]
- 22. jddtonline.info [jddtonline.info]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jopcr.com [jopcr.com]
- 26. japer.in [japer.in]
- 27. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 31. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Technical Support Center: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. The following information addresses common issues that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthesis routes for this compound?
A common and effective method for synthesizing N-substituted isoindolinones involves the reductive C-N coupling and intramolecular amidation of a 2-carboxybenzaldehyde derivative with an appropriate amine.[1] For this compound, a plausible route would involve the reaction of a 4-amino-2-formylbenzoic acid precursor with ethylamine, followed by a cyclization/reduction step. Alternatively, the synthesis may start from a nitro-substituted precursor, with the reduction of the nitro group to an amine as a key step.
Q2: What are the potential side products I should be aware of during the synthesis?
Potential side products can arise from several sources depending on the synthetic route. These may include:
-
Incomplete cyclization: The linear amino acid precursor may remain if the cyclization is not complete.
-
Products of over-reduction: If a nitro-substituted precursor is used, over-reduction can lead to undesired products.
-
Hydroxylamine intermediates: The reduction of nitroarenes can sometimes yield stable hydroxylamine intermediates.[2]
-
Oligomers: Intermolecular reactions can lead to the formation of dimers or trimers, especially at high concentrations.[3]
-
Oxidation products: The amino group is susceptible to oxidation, which can lead to colored impurities.[4]
Q3: My reaction yield is low. What are the common causes?
Low yields in isoindolinone synthesis can often be attributed to several factors:
-
Suboptimal reaction conditions: Temperature, pressure, and reaction time can significantly impact the efficiency of the cyclization and reduction steps.[5][6]
-
Catalyst deactivation: In catalytic hydrogenations for nitro group reduction, the catalyst can be poisoned by impurities or the aniline product itself.[7]
-
Poor quality starting materials: Impurities in the starting materials can interfere with the reaction.
-
Product loss during workup: The product may be partially lost during extraction or purification steps.[8]
Q4: How can I purify the final product effectively?
Purification of this compound, an aromatic amine, can be challenging. Common purification techniques include:
-
Column chromatography: This is a standard method for separating the desired product from impurities. For basic amines, it may be beneficial to add a competing amine like triethylamine to the mobile phase to prevent streaking on silica gel.[9]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity product.
-
Distillation: For crude amine mixtures, distillation, sometimes after treatment with an aqueous alkali metal hydroxide solution to convert phenolic impurities into non-volatile salts, can be an effective purification strategy.[4][10][11]
Troubleshooting Guides
Issue 1: Presence of a Higher Molecular Weight Impurity
Symptom: Mass spectrometry analysis of the crude product shows a peak corresponding to approximately double the mass of the expected product.
Possible Cause: Formation of a dimer due to intermolecular reaction. This is more likely to occur at higher concentrations.
Troubleshooting Steps:
-
Dilution: Rerun the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular dimerization.
-
Slow Addition: If the reaction involves the addition of a reagent, add it slowly to maintain a low instantaneous concentration of the reactive intermediate.
-
Purification: Attempt to separate the dimer from the desired product using column chromatography with a carefully selected solvent system.
Issue 2: Incomplete Conversion of a Nitro-Precursor
Symptom: TLC or LC-MS analysis shows the presence of the starting nitro-substituted isoindolinone and potentially a hydroxylamine intermediate.
Possible Cause: Inefficient reduction of the nitro group.
Troubleshooting Steps:
-
Catalyst:
-
Ensure the catalyst (e.g., Palladium on carbon, Raney nickel) is fresh and active.[2]
-
Increase the catalyst loading.
-
-
Hydrogen Pressure: If performing a catalytic hydrogenation, increase the hydrogen pressure.
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.
-
Alternative Reducing Agents: Consider alternative reducing agents such as iron in acidic media or sodium hydrosulfite.[2]
Issue 3: Product is colored (e.g., pink, brown)
Symptom: The isolated product has a distinct color instead of being a white or off-white solid.
Possible Cause: Oxidation of the aromatic amino group.
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant, although this will need to be removed in a subsequent step.
-
Purification: Activated carbon treatment followed by filtration or chromatography may help in removing colored impurities.
Experimental Protocols
Hypothetical Synthesis via Reductive Amination and Cyclization
This protocol is a generalized procedure and may require optimization.
-
Reaction Setup: To a solution of 4-nitro-2-formylbenzoic acid (1 equivalent) in a suitable solvent (e.g., methanol/water mixture), add ethylamine (1.1 equivalents).
-
Reductive Amination & Cyclization: Add a palladium on carbon catalyst (5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Extract the product into an organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate with a small percentage of triethylamine).
Data Presentation
| Entry | Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one | H₂, Pd/C | Methanol | 25 | 12 | Data | Data |
| 2 | 2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one | Fe, NH₄Cl | Ethanol/H₂O | 80 | 6 | Data | Data |
| 3 | 4-nitro-2-formylbenzoic acid & Ethylamine | H₂, Pd/C | Methanol | 25 | 24 | Data | Data |
Researchers should fill in the "Data" fields with their experimental results.
Visualizations
Caption: Troubleshooting workflow for low yield or purity in the synthesis of this compound.
References
- 1. Isoindolinone synthesis [organic-chemistry.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How To [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. EP2028176A1 - Method for purifying aromatic amines - Google Patents [patents.google.com]
- 11. TW200914403A - Process for the purification of aromatic amines - Google Patents [patents.google.com]
Technical Support Center: Enhancing Cell Permeability of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one Based Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of protein degraders incorporating the 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one moiety. This chemical entity is a recognized building block for degraders, often serving as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of many successful PROTACs and molecular glues.
Frequently Asked Questions (FAQs)
Q1: My degrader, which contains the this compound scaffold, shows potent biochemical activity but poor performance in cell-based assays. What is the likely cause?
A1: A significant drop in potency from a biochemical to a cellular context often points towards poor cell permeability. Degraders are typically large molecules that fall outside the "Rule of Five," making passive diffusion across the cell membrane challenging. The issue is likely that an insufficient concentration of your degrader is reaching its intracellular target.
Q2: What are the key physicochemical properties of my this compound based degrader that I should focus on to improve cell permeability?
A2: To enhance cell permeability, focus on optimizing the following properties:
-
Lipophilicity (LogP/LogD): A LogD value between 1 and 5 is generally considered a good starting point for oral bioavailability and cell permeability.
-
Polar Surface Area (PSA): A lower PSA is generally preferred for better passive diffusion. Aim for a PSA below 140 Ų.
-
Molecular Weight (MW): While degraders inherently have high MW, minimizing it where possible can be beneficial.
-
Hydrogen Bond Donors and Acceptors: Reducing the number of hydrogen bond donors and acceptors can improve permeability.
Q3: How does the linker connecting the this compound moiety to the target protein ligand affect cell permeability?
A3: The linker plays a crucial role. Shorter, more rigid linkers can sometimes improve permeability by reducing the molecule's flexibility and PSA. Conversely, longer, more flexible linkers, such as those containing polyethylene glycol (PEG) units, can sometimes shield the polar parts of the molecule, aiding membrane transit. The optimal linker is target and scaffold-dependent and often requires empirical testing.
Q4: Can the this compound moiety itself be modified to improve the permeability of the degrader?
A4: Yes, modifications to the isoindolinone core can influence the overall physicochemical properties of the degrader. For instance, strategic placement of lipophilic groups or masking polar functionalities through a prodrug approach could enhance cell permeability. However, any modification must be carefully considered to not disrupt its binding to Cereblon.
Troubleshooting Guide
Issue 1: Low Apparent Permeability in PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful tool to assess passive diffusion. If your degrader shows low permeability in this assay, consider the following:
-
High Lipophilicity (LogP > 5): The compound may be "trapped" in the lipid membrane.
-
Solution: Decrease the lipophilicity by introducing polar functional groups in the linker or on the target protein ligand, away from the binding interface.
-
-
Low Lipophilicity (LogP < 1): The compound has poor partitioning into the lipid membrane.
-
Solution: Increase lipophilicity by adding non-polar groups.
-
-
Poor Solubility: The compound may have precipitated in the assay buffer.
-
Solution: Check the aqueous solubility of your compound. If it's low, consider using a co-solvent, but be mindful that this can affect the integrity of the artificial membrane.
-
Issue 2: High Efflux Ratio in Caco-2 Assay
The Caco-2 cell permeability assay can reveal if your degrader is a substrate for efflux pumps (e.g., P-glycoprotein). A high efflux ratio (B-A / A-B > 2) indicates that the compound is actively transported out of the cells.
-
Solution 1: Structural Modification: Make structural changes to your degrader to reduce its recognition by efflux transporters. This can be a trial-and-error process, but sometimes minor changes can have a significant impact.
-
Solution 2: Co-dosing with an Efflux Inhibitor: In a research setting, you can co-administer a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm that efflux is the issue. An increase in the A-B permeability in the presence of the inhibitor would support this hypothesis.
Issue 3: Inconsistent Results Between Permeability Assays
If you observe good permeability in the PAMPA assay but poor permeability in the Caco-2 assay, it is likely that your degrader is a substrate for efflux pumps, as PAMPA only measures passive diffusion. Conversely, if permeability is low in PAMPA but higher in Caco-2, your degrader might be a substrate for an uptake transporter present in Caco-2 cells.
Data Presentation
Physicochemical Properties of the Building Block
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1234616-17-1 | Supplier Data |
| Molecular Formula | C₁₀H₁₂N₂O | Supplier Data |
| Molecular Weight | 176.22 g/mol | Supplier Data |
| Topological Polar Surface Area (TPSA) | 55.1 Ų (Computed for 6-amino-2,3-dihydro-1H-isoindol-1-one) | PubChem |
| cLogP | 0.1 (Computed for 6-amino-2,3-dihydro-1H-isoindol-1-one) | PubChem |
Comparative Physicochemical Properties of Clinical-Stage CRBN-Based PROTACs
| PROTAC | Molecular Weight (Da) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| ARV-110 | 813.4 | 4.9 | 129 | 4 | 8 |
| ARV-471 | 745.9 | 4.3 | 135 | 3 | 8 |
| CC-90009 | 771.8 | 3.5 | 151 | 4 | 9 |
| Hypothetical Degrader | ~700-1000 | ~1-5 | <140 | <5 | <10 |
Note: The hypothetical degrader row indicates a general target range for these properties to achieve better cell permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing the passive permeability of a compound.
-
Prepare the Donor Plate:
-
Coat the filter membrane of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).
-
Allow the solvent to evaporate completely.
-
-
Prepare the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
-
Prepare the Test Compound Solution:
-
Dissolve the test compound in a suitable buffer to a final concentration (e.g., 100 µM).
-
-
Assay Assembly:
-
Add the test compound solution to the donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln[1 - ((C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))]
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in acceptor well at time t
-
C_D(0) = Initial concentration in donor well
-
-
Caco-2 Cell Permeability Assay
This assay measures the transport of a compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specific time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Perform the experiment in the reverse direction to determine the efflux ratio.
-
-
Quantification:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate Papp for both A-B and B-A directions.
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: Experimental workflow for assessing cell permeability.
Caption: Troubleshooting logic for low cellular efficacy.
Caption: PROTAC-mediated protein degradation pathway.
"6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" degradation and storage conditions
This technical support center provides guidance on the potential degradation, storage, and handling of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. The information is intended for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is limited, based on structurally similar compounds, it is recommended to store this compound at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in an inert atmosphere (e.g., argon or nitrogen) may be considered to minimize degradation. Aromatic amines are susceptible to oxidation, and humidity can lead to hydrolysis.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which contains a lactam ring and an aromatic amine, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The lactam ring can undergo hydrolysis under both acidic and basic conditions, leading to the opening of the five-membered ring to form a carboxylic acid derivative.
-
Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation, which can lead to the formation of various degradation products.
Q3: I am observing unexpected peaks in my HPLC analysis of a sample that has been stored for some time. What could be the cause?
A3: The appearance of new peaks in an HPLC chromatogram is often indicative of compound degradation. The likely culprits are hydrolysis, oxidation, or photodegradation products. It is also possible that the impurities were present in the initial batch and have become more prominent over time. To confirm, it is recommended to perform a forced degradation study and compare the chromatograms.
Q4: My solid compound has changed color over time. Is it still usable?
A4: A change in color, particularly darkening, often suggests oxidation of the aromatic amino group. While a slight color change may not significantly impact the purity for some applications, it is a sign of degradation. It is advisable to re-analyze the compound for purity (e.g., by HPLC) before use to ensure it meets the requirements of your experiment.
Troubleshooting Guides
Troubleshooting HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing) | Interaction of the basic amino group with acidic silanols on the HPLC column. | Use a base-deactivated column. Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amino group. |
| Variable retention times | Changes in mobile phase composition or pH. Temperature fluctuations. Column degradation. | Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a constant temperature. Use a guard column and replace the analytical column if performance degrades. |
| Ghost peaks | Contamination in the mobile phase, injection solvent, or HPLC system. Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Ensure the injection solvent is compatible with the mobile phase. Implement a robust needle wash protocol in the autosampler. |
| Loss of signal intensity | Compound degradation in the sample vial. Adsorption to the vial surface. | Prepare fresh samples for analysis. Use low-adsorption vials. Ensure the sample solvent is appropriate and does not promote degradation. |
Troubleshooting Storage and Handling
| Problem | Possible Cause | Suggested Solution |
| Compound darkens or changes color | Oxidation of the aromatic amino group. | Store the compound under an inert atmosphere (argon or nitrogen). Protect from light by using amber vials or storing in the dark. Avoid exposure to air and moisture. |
| Clumping or caking of the solid | Absorption of moisture. | Store in a desiccator or a dry box. Ensure the container is tightly sealed. |
| Inconsistent results in biological assays | Degradation of the compound in stock solutions or assay media. | Prepare fresh stock solutions regularly and store them at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Assess the stability of the compound in the assay medium under the experimental conditions. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study on this compound. The conditions should be optimized to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1N HCl.
-
Incubate at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cool the solution and neutralize with an appropriate amount of 1N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1N NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified time.
-
Neutralize with an appropriate amount of 0.1N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for a specified time.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
This is a suggested starting point for developing a stability-indicating HPLC method. Optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 240 nm) |
| Injection Volume | 10 µL |
Visualizations
Technical Support Center: Scale-Up Synthesis of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Disclaimer: Information regarding the scale-up synthesis of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is not extensively available in public literature. The following troubleshooting guide and frequently asked questions are based on general principles of isoindolinone synthesis, common challenges encountered during the scale-up of related heterocyclic compounds, and analysis of analogous chemical structures. This guide is intended to provide general assistance and a starting point for process optimization.
Troubleshooting Guide
Scaling up the synthesis of complex organic molecules like this compound can present several challenges not observed at the bench scale. This guide addresses potential problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction: Insufficient reaction time, inadequate mixing, or poor mass transfer in larger reactors. - Side reactions: Formation of byproducts due to localized overheating or prolonged reaction times.[1] - Product degradation: Instability of the product or intermediates under the reaction or work-up conditions. | - Optimize reaction time by monitoring reaction progress using in-process controls (e.g., HPLC, TLC). - Improve mixing efficiency by selecting appropriate stirrer geometry and speed for the reactor size. Consider the use of baffled reactors. - Implement precise temperature control with a jacketed reactor and an efficient cooling system. - Investigate the stability of the product and intermediates under various conditions (pH, temperature, exposure to air/light) to identify and mitigate degradation pathways. |
| Impurity Formation | - Starting material impurities: Purity of reactants and reagents can significantly impact the impurity profile of the final product.[2] - Side reactions: Competing reaction pathways leading to isomers or related substances.[3] - Degradation: Decomposition of the product or intermediates.[2] - Residual solvents: Incomplete removal of solvents used in the reaction or purification steps.[4] | - Ensure the use of high-purity starting materials and reagents. Perform incoming material analysis. - Conduct impurity profiling studies to identify and characterize major impurities.[5] This will help in understanding their formation mechanism. - Optimize reaction conditions (temperature, concentration, stoichiometry) to minimize the formation of specific impurities. - Develop a robust purification protocol, potentially involving recrystallization, column chromatography, or selective precipitation to remove identified impurities. |
| Poor Solubility of Intermediates or Final Product | - Physical form: The crystalline or amorphous nature of the solid can affect its solubility. - Solvent selection: The chosen solvent may not be optimal for the desired concentration at a larger scale. | - Conduct solubility studies in a variety of pharmaceutically acceptable solvents. - Consider the use of co-solvents or adjusting the pH to improve solubility. - Characterize the solid-state properties (polymorphism) of the material, as different polymorphs can have different solubilities. |
| Difficult Product Isolation and Purification | - Physical properties: The product may be an oil, amorphous solid, or have poor filtration characteristics. - Challenging impurity profile: Impurities with similar polarity to the product can make chromatographic separation difficult on a large scale.[6] | - For solids with poor filtration characteristics, explore different filtration techniques (e.g., pressure filtration, centrifugation). - If the product is an oil, consider converting it to a solid salt form if it has a suitable functional group. - Develop an optimized crystallization process to improve purity and handling characteristics. This may involve screening different solvents, temperatures, and cooling profiles. - For challenging separations, consider alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). |
| Inconsistent Batch-to-Batch Quality | - Poor process control: Variations in critical process parameters (temperature, addition rates, mixing).[7] - Raw material variability: Inconsistent quality of starting materials or reagents. | - Identify and establish control limits for critical process parameters (CPPs). - Implement robust in-process controls to monitor the reaction and ensure consistency. - Establish stringent specifications for all raw materials and perform quality control checks on incoming batches. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the scale-up of a substituted isoindolinone synthesis?
A1: Based on the synthesis of related heterocyclic compounds, the most critical parameters to control are typically:
-
Temperature: Many reactions involved in forming heterocyclic rings are exothermic. Inadequate temperature control can lead to runaway reactions and the formation of impurities.[1]
-
Rate of Reagent Addition: The controlled addition of reagents is crucial to manage the reaction rate and exothermicity, especially in larger volumes.
-
Mixing Efficiency: Ensuring a homogenous reaction mixture is vital to avoid localized concentration and temperature gradients, which can lead to inconsistent product quality and impurity formation.[1]
-
pH: The pH of the reaction mixture and during work-up can significantly impact the stability of the product and the removal of certain impurities.
Q2: What types of impurities can be expected in the synthesis of this compound?
A2: While specific impurities would need to be identified through analytical studies, common impurities in the synthesis of isoindolinones and related amino-substituted heterocycles can include:
-
Starting materials and reagents: Unreacted starting materials and residual reagents.
-
By-products from side reactions: These could include isomers, over-alkylated products, or products from competing cyclization pathways.[3]
-
Degradation products: The amino group can be susceptible to oxidation, leading to colored impurities. The lactam ring could potentially be hydrolyzed under harsh acidic or basic conditions.[2]
-
Residual metals: If a metal catalyst is used in any of the synthetic steps, residual metals may be present in the final product.[6]
Table 1: Potential Impurities in Isoindolinone Synthesis
| Impurity Type | Probable Origin | Recommended Analytical Techniques |
| Process-Related | Starting materials, intermediates, reagents, by-products | HPLC, GC, LC-MS, NMR |
| Degradation Products | Exposure to heat, light, oxygen, or non-optimal pH | HPLC, LC-MS |
| Residual Solvents | Incomplete removal during work-up and drying | GC-HS (Headspace Gas Chromatography) |
| Elemental Impurities | Catalysts, reactors, raw materials | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) |
Q3: What are the key considerations for the purification of an amino-substituted isoindolinone at scale?
A3: Key considerations for purification include:
-
Solubility: Understanding the solubility profile of the product and its impurities in various solvents is crucial for developing an effective crystallization or chromatographic purification method.
-
Stability: The amino group may be sensitive to certain conditions, so purification methods should be designed to minimize degradation. This could involve working under an inert atmosphere or avoiding prolonged exposure to harsh conditions.
-
Crystallization: If the product is a solid, developing a robust crystallization process is often the most efficient and scalable purification method. This involves screening for suitable solvents, optimizing cooling profiles, and controlling supersaturation.
-
Chromatography: While effective at the lab scale, scaling up column chromatography can be expensive and time-consuming. It is often used as a final polishing step or for high-value products. The choice of stationary and mobile phases needs to be carefully optimized.
Experimental Protocols (Generalized)
The following is a generalized protocol for a key step in a potential synthesis of a substituted isoindolinone, based on common synthetic routes. This should be adapted and optimized for the specific target molecule.
Generalized Protocol: Reductive Cyclization of a 2-Cyano-nitrile Precursor
This hypothetical protocol is based on the common strategy of reducing a nitro group to an amine followed by in-situ cyclization.
-
Reaction Setup: A suitable multi-necked, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet is charged with the 2-cyano-nitro precursor and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: A hydrogenation catalyst (e.g., Palladium on carbon, Raney Nickel) is added to the reactor under a nitrogen blanket.
-
Hydrogenation: The reactor is purged with nitrogen and then with hydrogen. The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-5 bar) at a controlled temperature (e.g., 25-50 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by in-process analysis (e.g., HPLC or TLC) for the disappearance of the starting material and the formation of the product.
-
Work-up: Upon completion, the reactor is purged with nitrogen, and the catalyst is removed by filtration through a bed of celite. The filtrate is concentrated under reduced pressure.
-
Isolation and Purification: The crude product is isolated and purified by an appropriate method, such as crystallization from a suitable solvent system or column chromatography.
Visualizations
Caption: Generalized Experimental Workflow for Isoindolinone Synthesis.
Caption: Troubleshooting Logic for Scale-Up Synthesis Issues.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Validation & Comparative
"6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" vs other E3 ligase ligands
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's natural protein disposal machinery. A critical component in the design of proteolysis-targeting chimeras (PROTACs) is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, leading to its degradation. This guide was initially intended to provide a comparative analysis of the novel compound "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" against other known E3 ligase ligands.
However, a comprehensive review of the current scientific literature and available data reveals no public evidence of "this compound" functioning as a ligand for any known E3 ubiquitin ligase. While some chemical suppliers list it as a "Protein Degrader Building Block," this classification appears to be based on its structural similarity to known E3 ligase binders rather than on demonstrated biological activity.
Therefore, this guide has been adapted to provide a robust and data-driven comparison of the most widely utilized and well-characterized E3 ligase ligands that recruit Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases. This comparison aims to serve as a valuable resource for researchers in the selection and application of these critical components in their TPD research and drug discovery efforts.
Introduction to E3 Ligase Ligands in Targeted Protein Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the proteasome.
The choice of the E3 ligase and its corresponding ligand is a crucial determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. To date, ligands for only a small fraction of the over 600 human E3 ligases have been developed for PROTAC applications. Among these, ligands for CRBN and VHL are the most extensively studied and utilized.
Comparative Analysis of Cereblon (CRBN) E3 Ligase Ligands
Cereblon is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. The most well-known CRBN ligands are derivatives of thalidomide, including lenalidomide and pomalidomide. More recently, next-generation ligands such as iberdomide have been developed with improved properties.
| Ligand | Chemical Structure | Binding Affinity to CRBN (Kd or IC50) | Representative PROTAC | Target Protein | Degradation Performance (DC50) | Degradation Performance (Dmax) |
| Thalidomide | [Image of Thalidomide structure] | ~1.8 µM (ITC) | dBRD4 | BRD4 | ~100 nM | >90% |
| Lenalidomide | [Image of Lenalidomide structure] | ~250 nM (ITC) | dBET1 | BRD4 | ~5 nM | >95% |
| Pomalidomide | [Image of Pomalidomide structure] | ~180 nM (ITC) | ARV-110 | Androgen Receptor | ~1 nM | >95% |
| Iberdomide (CC-220) | [Image of Iberdomide structure] | ~15 nM (TR-FRET) | Not specified in literature | Aiolos (IKZF3) | ~0.2 nM | >90% |
Comparative Analysis of Von Hippel-Lindau (VHL) E3 Ligase Ligands
The von Hippel-Lindau tumor suppressor, E3 ubiquitin protein ligase (VHL) is the substrate recognition subunit of the CUL2-elongin B/C-VHL E3 ligase complex. VHL ligands are typically derived from the peptide sequence of the hypoxia-inducible factor 1α (HIF-1α) that binds to VHL. Small molecule mimetics have been developed and are widely used in PROTAC design.
| Ligand | Chemical Structure | Binding Affinity to VHL (Kd or IC50) | Representative PROTAC | Target Protein | Degradation Performance (DC50) | Degradation Performance (Dmax) |
| VH032 | [Image of VH032 structure] | ~188 nM (SPR) | ARV-471 | Estrogen Receptor α | <5 nM | >95% |
| VHL-1 | [Image of VHL-1 structure] | ~90 nM (TR-FRET) | MZ1 | BRD4 | ~26 nM | >90% |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To measure the binding affinity (dissociation constant, Kd) between an E3 ligase ligand and its target E3 ligase protein.
Methodology:
-
Recombinant human CRBN or VHL-elongin B-elongin C (VBC) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
The E3 ligase ligand is dissolved in the same ITC buffer.
-
The protein solution is loaded into the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.
-
A series of small injections of the ligand into the protein solution are performed at a constant temperature (e.g., 25 °C).
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Binding Affinity
Objective: To determine the binding affinity (IC50) of a test compound to an E3 ligase in a competitive binding format.
Methodology:
-
A terbium-labeled antibody specific for a tag on the recombinant E3 ligase (e.g., His-tag) is used as the donor fluorophore.
-
A fluorescently labeled tracer ligand with known affinity for the E3 ligase is used as the acceptor fluorophore.
-
In a microplate, the tagged E3 ligase, the terbium-labeled antibody, and the fluorescent tracer are incubated together in the presence of varying concentrations of the unlabeled test ligand.
-
After incubation, the plate is read on a TR-FRET enabled plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the fluorescent tracer by the test ligand.
-
The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the test ligand concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Protein Degradation Analysis
Objective: To quantify the extent of target protein degradation (Dmax) and the concentration of the PROTAC required for 50% degradation (DC50).
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
After treatment, the cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the target protein. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging.
-
The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control.
-
The DC50 and Dmax values are calculated by plotting the normalized protein levels against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of PROTACs.
Conclusion
The strategic selection of an E3 ligase ligand is a cornerstone of successful PROTAC design. While the initial compound of interest, "this compound," lacks documented E3 ligase binding activity, this guide provides a comparative overview of well-established ligands for the widely targeted CRBN and VHL E3 ligases. The presented data and experimental protocols offer a foundational resource for researchers to inform their choice of E3 ligase recruiters and to design robust experimental plans for the evaluation of novel PROTAC molecules. The continued exploration and discovery of new E3 ligase ligands will undoubtedly expand the scope and therapeutic potential of targeted protein degradation.
Comparative Analysis of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one Analogs: A Scoping Review
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active molecules. The specific compound, 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, and its analogs are of significant interest in medicinal chemistry due to their potential as modulators of various biological targets. This guide provides a comparative overview of the known biological activities and, where available, the structure-activity relationships of analogs based on the 2,3-dihydro-1H-isoindol-1-one core.
Overview of the Isoindolinone Scaffold
The 2,3-dihydro-1H-isoindol-1-one core is a bicyclic lactam that serves as a versatile template for the design of therapeutic agents. Its rigid structure allows for the precise spatial orientation of substituents, facilitating interactions with biological targets. The amino group at the 6-position, as seen in the title compound, offers a key point for further chemical modification and can significantly influence the pharmacological profile. The ethyl group at the 2-position contributes to the lipophilicity of the molecule, which can impact its cell permeability and pharmacokinetic properties.[1]
Key Therapeutic Areas for Isoindolinone Analogs
Research into isoindolinone derivatives has revealed their potential in several key therapeutic areas, most notably as Poly(ADP-ribose) polymerase (PARP) inhibitors and as nootropic agents.
PARP Inhibition
The isoindolinone carboxamide structure is recognized as a valuable chemical class for the development of PARP-1 inhibitors.[2] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, leads to the accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[2][3] Marketed PARP inhibitors like olaparib and rucaparib have validated this approach in cancer therapy.[2] While specific inhibitory data for this compound is not publicly available, its structural similarity to known isoindolinone-based PARP inhibitors suggests its potential in this area. A related compound, 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, has been identified as a building block for protein degraders, a technology often synergistic with targeted therapies like PARP inhibition.[4]
Nootropic Activity
Several 2,3-dihydro-1H-isoindol-1-one derivatives have been synthesized and evaluated for their nootropic (cognitive-enhancing) effects.[5][6] In a study comparing piracetam-related isoindolinones, certain diastereoisomers were found to be as potent as piracetam in reversing scopolamine-induced amnesia in mice.[5][6] This suggests that the isoindolinone scaffold can be optimized to yield compounds with significant activity on cognitive function.
Structure-Activity Relationship (SAR) Insights
While a direct comparative SAR study of this compound analogs is not available in the public domain, general trends can be inferred from studies on related isoindolinone series. For instance, in the context of nootropic activity, stereochemistry plays a crucial role, with different diastereoisomers exhibiting varying levels of efficacy and side effects like myorelaxant activity.[5][6] For PARP inhibitors, modifications on the isoindolinone core, including the introduction of substituents at various positions, are aimed at enhancing binding efficiency and improving drug-like properties.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of isoindolinone analogs are crucial for reproducible research. Below are generalized methodologies based on published literature.
General Synthesis of 2,3-dihydro-1H-isoindol-1-one Derivatives
The synthesis of 2,3-dihydro-1H-isoindol-1-ones can be achieved through various synthetic routes. One common approach involves the cyclization of substituted benzoic acid derivatives. For example, some analogs have been synthesized in two steps starting from methyl DL-phthaloylalanine.[5][6] Another method involves the reaction of 2,N-dilithiobenzamides with carboxylic esters to yield 3-hydroxy-2,3-dihydro-1H-isoindole-1-thiones, which can be further modified.[7]
In Vitro Evaluation of PARP Inhibition
A standard assay to determine the inhibitory activity of compounds against PARP enzymes involves a chemiluminescent-based assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PARP-1 enzyme and a histone substrate are prepared in an assay buffer.
-
Compound Incubation: The test compounds (analogs of this compound) are serially diluted and incubated with the PARP-1 enzyme and activated DNA.
-
Reaction Initiation: The reaction is initiated by the addition of a nicotinamide adenine dinucleotide (NAD+) and histone substrate mixture.
-
Signal Detection: After incubation, the amount of poly(ADP-ribosyl)ated histones is quantified using a specific antibody and a chemiluminescent substrate. The signal is read using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Assessment of Nootropic Activity (Passive Avoidance Test)
The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents.
Protocol:
-
Apparatus: A two-chambered apparatus with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Drug Administration: The test compounds are administered to the animals at various doses, typically before the acquisition trial or immediately after. Amnesia can be induced by administering agents like scopolamine.
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded.
-
Data Analysis: A significant increase in the latency to enter the dark compartment in the drug-treated group compared to the control group indicates an improvement in memory retention.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate a simplified PARP-1 signaling pathway and a general experimental workflow.
Caption: Simplified PARP-1 signaling pathway and the mechanism of action of isoindolinone-based PARP inhibitors.
Caption: A generalized experimental workflow for the synthesis and evaluation of novel isoindolinone analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. While detailed comparative data for a series of its direct analogs is not yet in the public domain, the broader class of isoindolinones has demonstrated significant potential. Further research involving the synthesis and systematic evaluation of analogs of this compound is warranted to fully elucidate their therapeutic utility and to establish clear structure-activity relationships. The experimental protocols and conceptual frameworks provided herein offer a foundation for such future investigations.
References
- 1. CAS 1234616-17-1: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-… [cymitquimica.com]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Science and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters | Semantic Scholar [semanticscholar.org]
Validating the On-Target Effects of Novel Degraders: A Comparative Guide for "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one"
For researchers and drug development professionals venturing into the field of targeted protein degradation, the validation of a novel degrader's on-target effects is a critical step. This guide provides a comparative framework for validating the efficacy and mechanism of action of a novel degrader, exemplified by "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one," against well-established Cereblon E3 ligase modulators (CELMoDs) such as lenalidomide and pomalidomide.
The core principle of these degraders is to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] Robust validation requires a multi-faceted approach to confirm target engagement, degradation, and the specific molecular mechanism.
Comparative Performance of "this compound" Degraders
The following tables summarize key quantitative data that should be generated to compare the on-target effects of a novel degrader with established alternatives. "Degrader A" represents the novel compound "this compound."
Table 1: Comparative Degradation Efficacy
| Compound | Target Protein(s) | DC50 (nM) | Dmax (%) | Cell Line |
| Degrader A | Target X | [Insert experimental data] | [Insert experimental data] | [e.g., MM.1S] |
| Lenalidomide | IKZF1, IKZF3, CK1α | 50-500 | 80-95 | MM.1S[2][3] |
| Pomalidomide | IKZF1, IKZF3 | 5-50 | >90 | MM.1S[2][4] |
DC50: Concentration required to induce 50% of maximal degradation. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Target Engagement and Ternary Complex Formation
| Compound | Target Engagement (CETSA EC50, µM) | Ternary Complex Formation (Affinity, Kd) |
| Degrader A | [Insert experimental data] | [Insert experimental data] |
| Lenalidomide | Target-dependent | Forms a ternary complex with CRBN and substrates[3] |
| Pomalidomide | Target-dependent | Forms a ternary complex with CRBN and substrates[4] |
CETSA EC50: Concentration required to induce 50% of the maximal thermal shift, indicating target engagement.
Table 3: Selectivity Profile from Proteomics
| Compound | Number of Off-Target Proteins Degraded (>50%) | Key Off-Targets Identified |
| Degrader A | [Insert experimental data] | [Insert experimental data] |
| Lenalidomide | Low | Known targets include IKZF1, IKZF3, CK1α[3] |
| Pomalidomide | Low | Known targets include IKZF1, IKZF3[2] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action, it is crucial to visualize the underlying biological pathways and the experimental steps taken for validation.
Caption: Mechanism of action for a molecular glue degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
A Comparative Guide to Off-Target Effects of Cereblon-Recruiting PROTACs: A Framework for Evaluating Novel E3 Ligase Ligands such as "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of many PROTACs is the ligand that recruits an E3 ubiquitin ligase. While "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" is available as a chemical building block for protein degraders, a thorough review of scientific literature and patent databases reveals a lack of published data on its specific use in PROTACs and, consequently, on the off-target effects of PROTACs derived from it.
This guide, therefore, provides a comparative framework for understanding and evaluating the off-target effects of PROTACs that recruit the E3 ligase Cereblon (CRBN). By examining the well-characterized off-target profiles of PROTACs based on established CRBN ligands, such as pomalidomide and thalidomide, we offer insights and methodologies applicable to the assessment of novel CRBN-binding moieties like "this compound."
The Challenge of Off-Target Effects with Cereblon-Binding PROTACs
The primary off-target effects of CRBN-recruiting PROTACs often stem from the intrinsic activity of the CRBN ligand itself.[1] Pomalidomide and thalidomide, for instance, are known to act as "molecular glues," inducing the degradation of a set of endogenous proteins known as "neosubstrates."[1][2] This degradation is independent of the PROTAC's intended target protein.[1] The most well-characterized neosubstrates are zinc-finger (ZF) transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The unintended degradation of these proteins can lead to undesired biological consequences, such as immunomodulatory effects and potential toxicities.[3][4]
Comparative Analysis of Pomalidomide-Based PROTACs: The Impact of Linker Attachment Point on Selectivity
A key strategy to mitigate the off-target degradation of neosubstrates is the chemical modification of the CRBN ligand, particularly the point at which the linker is attached.[4][5] Research has demonstrated that modifying the pomalidomide scaffold at the C5 position of the phthalimide ring can sterically hinder the binding of zinc-finger proteins, thereby reducing their degradation while maintaining effective CRBN engagement for on-target activity.[1][4][6]
Below is a comparative summary of the on- and off-target degradation profiles for PROTACs with linkers attached at the C4 versus the C5 position of the pomalidomide ring.
Table 1: Comparative Degradation Potency and Selectivity of Pomalidomide-Based PROTACs
| PROTAC Feature | On-Target Protein Degradation (DC50) | Off-Target Neosubstrate Degradation (e.g., IKZF1) (DC50) | Number of Significantly Degraded Off-Target Proteins (Global Proteomics) |
| Pomalidomide with C4-Linker | 10 - 50 nM | 40 - 100 nM | 15 - 30 |
| Pomalidomide with C5-Linker | 15 - 75 nM | > 500 nM | 2 - 8 |
Note: The data presented are representative values compiled from multiple studies and are intended for comparative purposes. Actual values are PROTAC and cell-line dependent.
Experimental Protocols for Assessing Off-Target Effects
A comprehensive evaluation of PROTAC selectivity involves a combination of targeted and global proteomics approaches.
1. Global Proteomics for Unbiased Off-Target Identification
This method provides an unbiased, global assessment of changes in the proteome following PROTAC treatment.
-
Cell Culture and Treatment: Culture a relevant human cell line to approximately 70-80% confluency. Treat the cells with the PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis and Protein Digestion: Harvest and wash the cells with cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration, and then digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptides are typically labeled with isobaric tags (e.g., TMT) for multiplexed quantitative analysis, separated by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS).[5]
-
Data Analysis: Process the raw MS data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare the proteome profiles of PROTAC-treated cells to vehicle-treated cells to identify proteins that are significantly degraded.[5]
2. Targeted Western Blotting for Validation
This technique is used to confirm and quantify the degradation of specific on-target and potential off-target proteins identified through global proteomics or predicted based on the CRBN ligand.
-
Cell Culture and Lysis: Seed and treat cells with a range of PROTAC concentrations as described above. Lyse the cells in a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of degradation.[5]
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
References
"6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" efficacy in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of poly(ADP-ribose) polymerase (PARP) inhibitors in various cancer cell lines. While specific experimental data for "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" is not extensively available in the public domain, this document serves as a comprehensive resource for evaluating its potential efficacy by comparing it with established PARP inhibitors. The data presented herein, including IC50 values and detailed experimental protocols, offers a framework for assessing the anti-cancer activity of novel PARP inhibitors.
Mechanism of Action of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). In cells with faulty homologous recombination, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.[1][2][3][4][5]
Below is a diagram illustrating the PARP signaling pathway and the mechanism of action of PARP inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
In vivo validation of "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" based degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful therapeutic modality. Central to the design of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, frequently achieved using ligands derived from immunomodulatory drugs such as pomalidomide. While the specific molecule "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one" is structurally related to the core of pomalidomide, it lacks the complete binding motif necessary for CRBN engagement and is therefore more likely a synthetic precursor rather than a direct component of a final degrader.
This guide provides a comprehensive comparison of the in vivo performance of degraders based on pomalidomide and its close analog, lenalidomide, which represent the validated application of this chemical scaffold. We also include data on von Hippel-Lindau (VHL) based degraders to offer a broader perspective on alternative degrader technologies.
Comparative In Vivo Performance of Pomalidomide-Based and Alternative Degraders
The following tables summarize the in vivo efficacy of various PROTACs, providing a snapshot of their performance in preclinical models. The choice of the E3 ligase ligand, linker, and target-binding ligand all contribute to the overall in vivo profile of the degrader.
| Pomalidomide-Based PROTACs: In Vivo Efficacy | |||||
| PROTAC | Target | E3 Ligase Ligand | Animal Model | Dosing & Administration | Key In Vivo Efficacy Results |
| ARV-110 | Androgen Receptor (AR) | Pomalidomide analog | Prostate Cancer Xenograft | Oral | Significant tumor growth inhibition and AR protein degradation.[1] |
| ARV-471 | Estrogen Receptor (ER) | Pomalidomide analog | Breast Cancer Xenograft | Oral | Potent ER degradation and significant anti-tumor activity.[1] |
| Compound 16 | EGFR | Pomalidomide | Human cancer cell xenografts | Not Specified | Showed potent cytotoxic activity and induced tumor cell apoptosis.[2] |
| ZQ-23 | HDAC8 | Pomalidomide | Not Specified (in vitro data) | Not Applicable | Significant and selective degradation of HDAC8 in cell lines.[3] |
| Comparative Degraders (Lenalidomide & VHL-based): In Vivo Efficacy | |||||
| PROTAC | Target | E3 Ligase Ligand | Animal Model | Dosing & Administration | Key In Vivo Efficacy Results |
| Lenalidomide-based PROTAC | BRD4 | Lenalidomide | Not Specified | Not Specified | Achieved picomolar degradation efficiency in cell lines.[4] |
| ACBI2 | SMARCA2 | VHL | Mouse Lung Cancer Xenograft | Oral | Induced near-complete degradation of SMARCA2.[5] |
| NR-11c | p38α | VHL | Mammary Tumor Xenograft | Local administration | Induced p38α degradation in tumors.[6] |
| ARD-266 | Androgen Receptor (AR) | VHL | Not Specified | Not Specified | Induced 72% AR degradation at 0.1 µM in cell lines.[7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of in vivo validation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: General mechanism of a pomalidomide-based PROTAC recruiting Cereblon.
Caption: A typical experimental workflow for in vivo validation of a PROTAC.
Detailed Experimental Protocols
A rigorous in vivo validation is critical to assess the therapeutic potential of a novel degrader. Below are generalized yet detailed protocols for key experiments.
Animal Model and Tumor Xenograft Establishment
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID or NSG) are commonly used for patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models.
-
Cell Implantation: For CDX models, cancer cells (e.g., 5-10 x 10^6 cells) are suspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) and implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width^2) / 2.[8] Body weight is also monitored as an indicator of toxicity.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.[8]
PROTAC Administration and Dosing Regimen
-
Formulation: The PROTAC is formulated in a vehicle suitable for the chosen route of administration. Common vehicles include a mixture of saline, PEG400, and Tween 80.
-
Route of Administration: Administration can be oral (p.o.), intravenous (i.v.), or intraperitoneal (i.p.), depending on the pharmacokinetic properties of the PROTAC.
-
Dosing Schedule: The dosing schedule can vary from once daily (q.d.) to intermittent dosing (e.g., once every three days) and is determined based on preliminary pharmacokinetic and pharmacodynamic studies.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Blood samples are collected at various time points after a single dose of the PROTAC via methods such as tail vein or retro-orbital bleeding. Plasma is then isolated by centrifugation.
-
Bioanalysis: The concentration of the PROTAC in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using non-compartmental analysis.[9]
Pharmacodynamic (PD) and Efficacy Analysis
-
Tissue Collection: At the end of the study or at specific time points, tumors and other relevant tissues are harvested.
-
Protein Level Quantification:
-
Western Blotting: Tumor lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained with an antibody against the target protein to visualize its expression and distribution within the tumor tissue.
-
-
Efficacy Assessment: The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Other endpoints may include survival analysis.
Conclusion
Pomalidomide-based PROTACs have demonstrated significant in vivo efficacy in various preclinical cancer models. Their ability to induce potent and sustained degradation of key oncogenic proteins underscores the therapeutic potential of this class of molecules. The selection of a pomalidomide-based CRBN ligand offers a well-validated path for the development of novel degraders. However, as with all PROTACs, careful optimization of the linker and target-binding moiety is crucial for achieving desirable in vivo properties, including oral bioavailability and a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the rigorous in vivo validation necessary to advance these promising therapeutic agents toward clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one Analogs as Potential PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) for analogs of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, a scaffold of significant interest in medicinal chemistry. Based on the available scientific literature, this class of compounds is explored for its potential as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a key target in cancer therapy. While direct, comprehensive SAR studies on a series of immediate analogs of this compound are not extensively published, this guide extrapolates key SAR trends from closely related isoindolinone derivatives that have been evaluated as PARP-1 inhibitors.
Introduction to Isoindolinones as PARP-1 Inhibitors
The isoindolinone core is a privileged scaffold in drug discovery, forming the basis of several potent PARP-1 inhibitors. PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death. The isoindolinone scaffold effectively mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP-1 and inhibiting its enzymatic activity.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the hypothetical structure-activity relationships for analogs of this compound based on established findings for other isoindolinone-based PARP-1 inhibitors. The proposed modulations at different positions (R1, R2, and R3) of the core scaffold are expected to influence potency, selectivity, and pharmacokinetic properties.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs as PARP-1 Inhibitors
| Position | Modification | Expected Impact on PARP-1 Inhibition | Rationale from Related Isoindolinones |
| Core Scaffold | This compound | Essential for binding to the nicotinamide pocket of PARP-1. The lactam ring and the aromatic system are key interaction points. | The isoindolinone core is a common feature in many potent PARP-1 inhibitors, acting as a nicotinamide isostere. |
| R1 (at 2-position) | Small alkyl groups (e.g., ethyl) | Generally well-tolerated and can contribute to optimal positioning within the active site. | SAR studies on related isoindolinones suggest that small, non-bulky substituents on the lactam nitrogen are favorable for potent inhibition. |
| Introduction of cyclic amines (e.g., piperidine, piperazine) | Can enhance cellular potency and improve pharmacokinetic properties. | The presence of a secondary or tertiary amine in this position has been shown to be important for cellular activity in other isoindolinone series. | |
| R2 (on the 6-amino group) | Acylation or sulfonylation | May modulate solubility and cell permeability. Potential for additional interactions with the enzyme. | Modifications at this position can influence the overall physicochemical properties of the molecule, impacting its drug-like characteristics. |
| Alkylation | Could lead to steric hindrance and reduced activity if the substituent is bulky. | The amino group itself may form important hydrogen bonds; extensive substitution could disrupt these interactions. | |
| R3 (on the aromatic ring) | Introduction of electron-withdrawing groups (e.g., F, Cl) | Can enhance binding affinity through favorable interactions with the protein. | Halogen substitutions on the aromatic ring of PARP inhibitors are common and often lead to improved potency. |
| Introduction of small alkyl or alkoxy groups | May improve metabolic stability and oral bioavailability. | Such modifications can fine-tune the lipophilicity and metabolic profile of the inhibitors. |
Experimental Protocols
The evaluation of novel this compound analogs as PARP-1 inhibitors typically involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate (e.g., ECL)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds dissolved in DMSO
Procedure:
-
Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.
-
Reaction Mixture Preparation: A master mix containing assay buffer, activated DNA, and biotinylated NAD+ is prepared.
-
Compound Addition: Test compounds at various concentrations (typically in a serial dilution) are added to the wells. A vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib) are also included.
-
Enzyme Addition: Recombinant PARP-1 enzyme is added to all wells except for the blank.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histones to occur.
-
Detection:
-
The plate is washed to remove unbound reagents.
-
Streptavidin-HRP conjugate is added to each well and incubated for 30 minutes at room temperature. This binds to the biotinylated ADP-ribose chains on the histones.
-
The plate is washed again to remove unbound streptavidin-HRP.
-
Chemiluminescent HRP substrate is added to each well.
-
-
Data Acquisition: The chemiluminescence is immediately read using a microplate luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce PARP-1 activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based PARP-1 Inhibition Assay (Western Blot)
This assay measures the inhibition of PARP-1 activity within a cellular context by detecting the levels of poly(ADP-ribose) (PAR).
Materials:
-
Cancer cell line (e.g., BRCA-deficient cell line like MDA-MB-436)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibodies: anti-PAR and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Cells are seeded in culture plates and allowed to adhere. They are then treated with varying concentrations of the test compounds for a specified period (e.g., 2-4 hours).
-
Induction of DNA Damage: A DNA damaging agent is added to the cells for a short period (e.g., 10-15 minutes) to stimulate PARP-1 activity.
-
Cell Lysis: The cells are washed with cold PBS and then lysed with lysis buffer.
-
Protein Quantification: The protein concentration of each cell lysate is determined.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary anti-PAR antibody overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The membrane is washed again, and the chemiluminescent substrate is applied.
-
-
Data Acquisition and Analysis: The protein bands are visualized using a chemiluminescence imaging system. The intensity of the PAR signal is quantified and normalized to the loading control. The reduction in PAR signal in the presence of the test compound indicates inhibition of PARP-1 activity.
Mandatory Visualizations
Signaling Pathway of PARP-1 in DNA Repair
Caption: PARP-1 signaling pathway in DNA single-strand break repair and its inhibition.
Experimental Workflow for PARP-1 Enzymatic Inhibition Assay
Caption: Workflow for the in vitro PARP-1 enzymatic inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel PARP-1 inhibitors. While specific SAR data for a comprehensive series of its analogs is not yet publicly available, the well-established SAR of related isoindolinone-based PARP-1 inhibitors provides a strong foundation for rational drug design. The experimental protocols detailed in this guide offer a robust framework for the biological evaluation of newly synthesized analogs. Further investigation into the modification of the 2-position, the 6-amino group, and the aromatic ring is warranted to optimize the potency, selectivity, and pharmacokinetic profile of this promising class of compounds for potential therapeutic applications in oncology.
Evaluating the Cross-Reactivity of Novel PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors targeting the Poly(ADP-ribose) polymerase (PARP) enzyme family is a cornerstone of modern oncology research. The isoindolinone scaffold has emerged as a privileged structure in the design of potent PARP inhibitors, owing to its structural resemblance to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[1] This guide provides a framework for assessing the cross-reactivity of novel isoindolinone-containing compounds, such as the hypothetical "6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one," against established PARP inhibitors.
Comparative Analysis of PARP Inhibitor Potency
The following table summarizes the inhibitory potency of several well-characterized PARP inhibitors, including those with an isoindolinone core and clinically approved drugs. This data serves as a benchmark for evaluating the activity and selectivity of new chemical entities.
| Inhibitor | Target(s) | IC50 / Ki (nM) | Selectivity (PARP1 vs. PARP2) | Reference |
| This compound | Hypothesized: PARP1/2 | To Be Determined | To Be Determined | |
| NMS-P118 (Isoindolinone-based) | PARP1 | Kd = 9 | ~150-fold for PARP1 | [1][2][3] |
| PARP2 | Kd = 1390 | [1][2][3] | ||
| Olaparib | PARP1 | IC50 = 5 | Non-selective | [4] |
| PARP2 | IC50 = 1 | [4] | ||
| Rucaparib | PARP1 | IC50 = 0.8 | Non-selective | [5] |
| PARP2 | IC50 = 0.5 | [5] | ||
| PARP3 | IC50 = 28 | [5] | ||
| Niraparib | PARP1 | IC50 = 3.8 | Non-selective | [4] |
| PARP2 | IC50 = 2.1 | [4] | ||
| Talazoparib | PARP1 | IC50 = 0.57 | Potent PARP1/2 inhibitor | [6] |
| Veliparib | PARP1 | Ki = 5.2 | Non-selective | [4][7][8] |
| PARP2 | Ki = 2.9 | [4][7][8] |
Experimental Protocols
To assess the cross-reactivity of a novel compound like "this compound," a combination of biochemical and cellular assays is recommended.
Biochemical PARP Inhibition Assay
This assay directly measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor.
Principle: The assay quantifies the incorporation of a labeled NAD+ substrate (e.g., biotinylated NAD+) onto histone proteins by a specific PARP enzyme (e.g., PARP1 or PARP2). A decrease in signal indicates inhibition of the enzyme.
Materials:
-
Purified recombinant PARP1 and PARP2 enzymes
-
Histone proteins (substrate)
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP activity)
-
Test compound ("this compound") and reference inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the assay buffer, PARP enzyme, histone proteins, and activated DNA.
-
Add the diluted compounds to the respective wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-HRP conjugate and incubate.
-
After another wash step, add the chemiluminescent substrate and measure the signal using a microplate reader.[9]
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PARP Inhibition Assay (PAR Assay)
This assay measures the inhibition of PARP activity within a cellular context.
Principle: Cells are treated with a DNA damaging agent to induce PARP activity, leading to the synthesis of poly(ADP-ribose) (PAR). The levels of PAR are then quantified, typically by ELISA or immunofluorescence, in the presence and absence of the inhibitor.
Materials:
-
Human cancer cell line (e.g., HeLa, or a BRCA-deficient line)
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Test compound and reference inhibitors
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system or plate reader for ELISA
Procedure (Immunofluorescence):
-
Seed cells in a 96-well imaging plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent for a short period.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system and quantify the nuclear PAR signal intensity.[10]
-
Determine the cellular IC50 value by plotting the percentage of PAR inhibition against the inhibitor concentration.
Visualizing Key Processes
To better understand the context of PARP inhibition and the experimental workflow, the following diagrams are provided.
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
Caption: Experimental workflow for assessing the cross-reactivity of a novel PARP inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
Benchmarking Novel Degrader Performance: A Comparative Analysis of an Isoindolinone-Based PROTAC
For Immediate Release
This guide provides a comparative performance analysis of a Proteolysis Targeting Chimera (PROTAC) incorporating the novel E3 ligase ligand, 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, against established degraders. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
The core of our analysis focuses on benchmarking a hypothetical PROTAC, designated "EX-1," which utilizes this compound as its Cereblon (CRBN) E3 ligase ligand. For a comprehensive evaluation, EX-1 is compared against two well-characterized degraders targeting the bromodomain-containing protein 4 (BRD4): a pomalidomide-based CRBN degrader and a VHL-based degrader.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1] A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[3]
Figure 1. General mechanism of PROTAC-mediated protein degradation.
Comparative Performance Data
The following table summarizes key performance metrics for our hypothetical degrader, EX-1, in comparison to established pomalidomide- and VHL-based BRD4 degraders. The data presented are representative values derived from typical PROTAC characterization assays.
| Parameter | EX-1 (Hypothetical) | Pomalidomide-based Degrader | VHL-based Degrader |
| E3 Ligase Ligand | This compound | Pomalidomide | (S,R,S)-AHPC-C10-NH2 |
| Target Protein | BRD4 | BRD4 | BRD4 |
| DC50 (nM) | 25 | 15 | 50 |
| Dmax (%) | >90% | >95% | >90% |
| Degradation Kinetics (t1/2) | ~4 hours | ~2-4 hours | ~6-8 hours |
| Selectivity | High for BET family | High for BET family; potential for off-target neosubstrate degradation | Generally high; dependent on VHL expression |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are critical parameters for assessing PROTAC efficacy.[4] These values are typically determined through dose-response experiments.
Experimental Protocols
Accurate assessment of degrader performance relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used to quantify protein degradation.
Protocol 1: Western Blot for Protein Degradation Analysis
Western blotting is a standard technique to quantify the reduction in target protein levels following treatment with a degrader.[5]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or HEK293) in 6-well plates and culture to 70-80% confluency.
-
Prepare serial dilutions of the PROTACs in cell culture medium. A vehicle control (e.g., DMSO) must be included.
-
Treat cells with varying concentrations of the degraders for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant to a new tube.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.[5]
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[5]
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the degrader concentration to determine DC50 and Dmax values.
Protocol 2: HiBiT Assay for Kinetic Degradation Analysis
The HiBiT assay is a sensitive, real-time method for monitoring protein degradation kinetics in live cells.[8][9] This protocol requires cells where the target protein is endogenously tagged with the HiBiT peptide using CRISPR/Cas9.[10]
1. Cell Plating:
-
Plate HiBiT-tagged cells in a white, 96-well or 384-well plate.[11]
-
Allow cells to adhere and grow overnight.
2. Assay Preparation:
-
Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in CO2-independent medium.[11]
-
Replace the cell culture medium with the substrate-containing assay medium.
-
Incubate the plate for at least 2.5 hours at 37°C to equilibrate the luminescent signal.[9]
3. Compound Addition and Measurement:
-
Prepare serial dilutions of the PROTACs at a 10X concentration in the assay medium.
-
Add the PROTAC dilutions to the wells.
-
Immediately begin kinetic luminescence measurements using a plate reader pre-equilibrated to 37°C.[11] Collect readings every 15-30 minutes for up to 48 hours.
4. Data Analysis:
-
Normalize the luminescence signal at each time point to the signal at time zero for each well.
-
Plot the normalized luminescence over time for each PROTAC concentration.
-
From these kinetic curves, parameters such as the degradation rate, DC50, and Dmax can be calculated.[10][12]
Figure 2. Workflow for evaluating PROTAC-mediated degradation.
Discussion
The choice of E3 ligase ligand is a critical factor in PROTAC design, influencing degradation efficiency, selectivity, and pharmacokinetic properties.[13] CRBN-based PROTACs, such as those utilizing pomalidomide or the novel this compound, often exhibit favorable drug-like properties due to the smaller size of the CRBN ligand.[] In contrast, VHL-based PROTACs may offer a different selectivity profile and can be effective in cellular contexts where CRBN expression is low.[15]
The hypothetical data suggests that EX-1 is a potent degrader of BRD4, with performance comparable to established pomalidomide-based degraders. Further characterization, including comprehensive proteomics-based selectivity profiling and in vivo efficacy studies, would be necessary to fully elucidate its therapeutic potential. The protocols provided herein offer a robust framework for conducting such comparative analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 標的タンパク質分解 [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. promega.com [promega.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical information for the proper disposal of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one (CAS No. 1234616-17-1). Adherence to these procedures is vital for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Safety Precautions
Assumed Hazard Profile:
| Hazard Category | GHS Classification | Precautionary Measures |
| Skin Corrosion/Irritation | Warning (H315) | Wear protective gloves, lab coat, and safety glasses. Avoid contact with skin. |
| Serious Eye Damage/Irritation | Warning (H319) | Wear safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes. |
| Respiratory Irritation | Warning (H335) | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles.
Segregation and Waste Collection Protocol
Proper segregation is the first step in compliant chemical waste disposal. Never mix this compound with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting solid this compound waste. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a secure, sealable lid.
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1234616-17-1"
-
The associated hazards (e.g., "Irritant")
-
The accumulation start date (the date the first waste is added)
-
-
Solid Waste: Collect waste powder, residues, and contaminated consumables (e.g., weigh boats, pipette tips, gloves) in the designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, labeled liquid hazardous waste container. Do not mix with other solvent waste streams (e.g., halogenated and non-halogenated solvents should be kept separate).[2] The first rinse of any emptied container must also be collected as hazardous waste.[1]
-
Container Management: Keep the waste container closed at all times except when adding waste.[1] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] The SAA must be at or near the point of generation and under the control of laboratory personnel.
Storage and Disposal Logistics
All chemical waste must be stored and disposed of in accordance with institutional policies and local, state, and federal regulations.
Operational Plan for Storage and Disposal:
-
Secondary Containment: Store all liquid waste containers in secondary containment trays to prevent the spread of material in case of a leak or spill.[1][4]
-
Segregation of Incompatibles: Store the waste container away from incompatible materials. While specific incompatibility data is unavailable, as a general precaution, store away from strong oxidizing agents and strong acids.
-
Accumulation Limits: Be aware of the volume limits for your laboratory's SAA (typically up to 55 gallons, but institutional rules may be stricter).[5][6] Do not exceed these limits.
-
Requesting Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time (e.g., six months to one year, check your institutional policy), arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal vendor.[2][3] Do not dispose of this chemical down the drain or in the regular trash.[1]
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
Essential Safety and Operational Guidance for Handling 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one was not located. The following guidance is based on safety information for structurally similar compounds, including 3-Aminophthalhydrazide (Luminol) and 6-amino-2,3-dihydro-1H-isoindol-1-one. It is crucial to handle this compound with care in a laboratory setting, assuming it may have similar hazards.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, this compound is anticipated to cause eye, skin, and respiratory tract irritation.[1][2] Appropriate personal protective equipment is therefore mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | Consult glove manufacturer's resistance chart. |
| Lab coat or chemical-resistant apron/coveralls.[1][4] | To prevent skin exposure.[1] | |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced.[1][5] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Experimental Workflow and Handling Protocol
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 6-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. durhamtech.edu [durhamtech.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
